Anticancer agent 202
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C27H22N5NaO3 |
|---|---|
分子量 |
487.5 g/mol |
IUPAC 名称 |
sodium (2S)-3-(1H-indol-3-yl)-2-[[2-[(1-phenyltriazol-4-yl)methoxy]phenyl]methylideneamino]propanoate |
InChI |
InChI=1S/C27H23N5O3.Na/c33-27(34)25(14-20-16-28-24-12-6-5-11-23(20)24)29-15-19-8-4-7-13-26(19)35-18-21-17-32(31-30-21)22-9-2-1-3-10-22;/h1-13,15-17,25,28H,14,18H2,(H,33,34);/q;+1/p-1/t25-;/m0./s1 |
InChI 键 |
BFUKTDUPXGOVHB-UQIIZPHYSA-M |
产品来源 |
United States |
Foundational & Exploratory
G-202 (Mipsagargin): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-202, also known as Mipsagargin, is a novel thapsigargin-based prodrug designed for targeted cancer therapy.[1][2] Thapsigargin, a potent inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, exhibits broad cytotoxic activity but is too toxic for systemic use.[3] G-202 overcomes this limitation through a targeted delivery system, where the active drug is released preferentially at the tumor site, minimizing systemic toxicity.[3] This guide provides an in-depth technical overview of the core mechanism of action of G-202, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Core Mechanism of Action
The mechanism of action of G-202 can be delineated into a multi-step process, beginning with its targeted delivery and activation, and culminating in the induction of apoptosis in target cells.
Targeted Delivery and Prodrug Activation
G-202 is a peptide-drug conjugate. The cytotoxic analog of thapsigargin, 8-O-(12-Aminododecanoyl)-8-O-debutanoylthapsigargin (12-ADT), is rendered inactive by its conjugation to a peptide sequence that is a substrate for Prostate-Specific Membrane Antigen (PSMA).[3][4] PSMA is a type II membrane carboxypeptidase that is highly expressed on the surface of prostate cancer cells and the neovasculature of a wide range of solid tumors, but not in normal blood vessels.[3] This differential expression allows for the targeted delivery of the prodrug to the tumor microenvironment.
Upon reaching the tumor site, the peptide moiety of G-202 is cleaved by the enzymatic activity of PSMA.[1][4] This cleavage releases the active drug, 12-ADT-Asp, which can then enter the tumor cells and endothelial cells of the tumor vasculature.[3][5]
SERCA Pump Inhibition and Disruption of Calcium Homeostasis
The active form of the drug, 12-ADT-Asp, is a potent inhibitor of the SERCA pump located in the membrane of the endoplasmic reticulum (ER).[3][5] The primary function of the SERCA pump is to sequester calcium ions (Ca2+) from the cytosol into the ER lumen, maintaining a low cytosolic Ca2+ concentration. Inhibition of the SERCA pump by 12-ADT-Asp leads to a rapid and sustained increase in cytosolic Ca2+ levels and a depletion of ER Ca2+ stores.[6]
Induction of the Unfolded Protein Response (UPR)
The depletion of Ca2+ from the ER lumen disrupts the proper folding of newly synthesized proteins, leading to an accumulation of unfolded or misfolded proteins. This condition, known as ER stress, triggers a cellular signaling cascade called the Unfolded Protein Response (UPR).[7] The UPR is initiated by three main ER-resident transmembrane proteins: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). Under prolonged or severe ER stress, the UPR shifts from a pro-survival to a pro-apoptotic response.
Apoptosis Induction
The sustained ER stress and high cytosolic Ca2+ levels induced by G-202 ultimately lead to the activation of apoptotic pathways. This involves the activation of caspases, a family of proteases that execute programmed cell death. Specifically, the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7) leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[8]
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of G-202.
Table 1: In Vitro Cytotoxicity of G-202
| Cell Line | PSMA Expression | IC50 (nM) | Reference |
| LNCaP | Positive | 191 | [2] |
| TSU | Negative | 5351 | [2] |
Table 2: In Vivo Antitumor Efficacy of G-202 in Xenograft Models
| Xenograft Model | Treatment Regimen | Tumor Regression | Reference |
| LNCaP | 56 mg/kg/day for 3 days | ~50% average regression over 30 days | [2] |
| MDA-PCa2b | 56 mg/kg/day for 3 days | Significant antitumor effects | [2] |
| CWR22R-H | 56 mg/kg/day for 3 days | Significant antitumor effects | [2] |
Table 3: Pharmacokinetic Parameters of Mipsagargin in a Phase I Clinical Trial (NCT01056029)
| Dose Level (mg/m²) | Number of Patients | Cmax (ng/mL) (Mean ± SD) | AUC0-t (ng*h/mL) (Mean ± SD) |
| 1.2 | 3 | 215 ± 70.4 | 338 ± 129 |
| 2.4 | 3 | 425 ± 123 | 684 ± 200 |
| 4.8 | 3 | 913 ± 276 | 1480 ± 450 |
| 9.6 | 3 | 1850 ± 540 | 3010 ± 880 |
| 16.8 | 3 | 3240 ± 950 | 5270 ± 1540 |
| 28.0 | 3 | 5400 ± 1580 | 8780 ± 2570 |
| 40.0 | 4 | 7710 ± 2250 | 12500 ± 3650 |
| 66.8 | 6 | 13800 ± 4030 | 22400 ± 6550 |
| 88.0 | 3 | 18300 ± 5350 | 29800 ± 8700 |
| Data extracted from Mahalingam et al., Br J Cancer, 2016. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility.
PSMA Cleavage Assay
Objective: To determine the cleavage of the G-202 prodrug by PSMA.
Methodology:
-
Cell Culture: LNCaP (PSMA-positive) and TSU (PSMA-negative) cells are cultured in appropriate media.
-
Treatment: Cells are treated with G-202 at various concentrations.
-
Sample Collection: At specified time points, cell lysates and conditioned media are collected.
-
Analysis by LC/MS: The concentrations of the intact prodrug (G-202) and the cleaved, active drug (12ADT-Asp) are quantified using Liquid Chromatography-Mass Spectrometry (LC/MS).[9]
Caspase-3/7 Activity Assay
Objective: To measure the activation of executioner caspases as an indicator of apoptosis.
Methodology:
-
Cell Culture and Treatment: Cells are seeded in 96-well plates and treated with G-202 or a vehicle control.
-
Reagent Addition: After the desired incubation period (e.g., 6 hours), Caspase-Glo® 3/7 Reagent is added to each well.
-
Incubation: The plate is incubated at room temperature for 30 minutes to allow for cell lysis and caspase cleavage of the substrate.
-
Luminescence Measurement: The luminescence, which is proportional to caspase-3/7 activity, is measured using a luminometer.
Western Blot for UPR Markers
Objective: To detect the expression and phosphorylation of key UPR proteins.
Methodology:
-
Cell Culture and Treatment: Cells are treated with G-202 or a vehicle control for various time points.
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
SDS-PAGE and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.[10]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against UPR markers such as p-eIF2α, ATF4, and XBP1s.[4][10]
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11]
Immunohistochemistry for PSMA in Tumor Neovasculature
Objective: To visualize the expression of PSMA in the endothelial cells of tumor blood vessels.
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are prepared.[12]
-
Antigen Retrieval: Slides are deparaffinized, rehydrated, and subjected to antigen retrieval.
-
Immunostaining: Slides are incubated with a primary antibody against PSMA, followed by a secondary antibody and a detection reagent.[1]
-
Visualization: The staining is visualized using a chromogen, and the slides are counterstained and mounted.
-
Microscopic Analysis: The presence and localization of PSMA staining in the tumor neovasculature are assessed by microscopy.
Conclusion
G-202 (Mipsagargin) represents a sophisticated and targeted approach to cancer therapy. Its mechanism of action, centered on the PSMA-dependent activation of a potent SERCA pump inhibitor, leads to ER stress, UPR induction, and ultimately apoptosis in tumor cells and the tumor's vascular supply. The preclinical and clinical data gathered to date support its potential as a valuable therapeutic agent. The detailed protocols provided in this guide are intended to aid researchers in the further investigation and development of this and similar targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mipsagargin, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. cdmrp.health.mil [cdmrp.health.mil]
- 10. Thapsigargin and Tunicamycin Block SARS-CoV-2 Entry into Host Cells via Differential Modulation of Unfolded Protein Response (UPR), AKT Signaling, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PSMA [neogenomics.com]
G-202 (Mipsagargin): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
G-202, also known as Mipsagargin, is a novel, targeted prodrug of thapsigargin (B1683126), a potent inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[1][2] Developed as a selective cancer therapeutic, G-202 is designed to be activated at the tumor site by Prostate-Specific Membrane Antigen (PSMA), an enzyme highly expressed on the surface of prostate cancer cells and the neovasculature of many solid tumors.[3][4] This targeted activation releases the cytotoxic payload, a thapsigargin analog, leading to apoptosis of cancer cells while minimizing systemic toxicity.[5] This technical guide provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and key experimental protocols related to G-202.
Discovery and Rationale
The development of G-202 was driven by the need for a potent cytotoxic agent with a high therapeutic index. Thapsigargin, a natural sesquiterpene lactone, was identified as a powerful inducer of apoptosis through its irreversible inhibition of the SERCA pump, which disrupts cellular calcium homeostasis. However, its non-specific cytotoxicity precluded its direct use as a systemic cancer therapeutic.
The core innovation behind G-202 was the design of a prodrug that would remain inactive in circulation and become activated specifically at the tumor site. This was achieved by coupling a thapsigargin analog, 12-aminododecanoyl-8-O-debutanoylthapsigargin (12-ADT), to a peptide sequence that is a substrate for PSMA. PSMA is a transmembrane carboxypeptidase that is overexpressed in prostate cancer and the tumor vasculature of various other cancers, with limited expression in normal tissues. This differential expression provides a molecular target for tumor-specific drug delivery.
Chemical Synthesis of G-202 (Mipsagargin)
The synthesis of G-202 is a multi-step process involving the preparation of the thapsigargin analog (payload) and the PSMA-targeting peptide, followed by their conjugation. The chemical name for Mipsagargin is (8-O-(12-aminododecanoyl)-8-O-debutanoylthapsigargin)-Asp-γ-Glu-γ-Glu-γ-Glu-GluOH.
Synthesis of the Thapsigargin Analog (12-ADT)
The synthesis of the active payload of G-202, a derivative of thapsigargin, can be achieved through the large-scale conversion of Trilobolide. A detailed protocol involves a 7-step conversion with an overall yield of 24%.
Solid-Phase Peptide Synthesis of the PSMA-Targeting Peptide
The PSMA-targeting peptide, Asp-γ-Glu-γ-Glu-γ-Glu-Glu, is synthesized using standard solid-phase peptide synthesis (SPPS) techniques.
Illustrative Experimental Protocol for Solid-Phase Synthesis of Mipsagargin:
A continuous solid-phase synthesis approach has been described for Mipsagargin. The following represents a summary of the key steps and reagents:
| Step | Reagent/Condition | Purpose |
| 1 | Fmoc-Glu-OtBu, DIPEA, DCM | Coupling of the first amino acid to the resin |
| 2 | Fmoc-Glu-OtBu, PyBOP, DIPEA, DMF | Subsequent amino acid couplings |
| 3 | 20% piperidine–DMF | Fmoc deprotection |
| 4 | Boc-Asp(All)-OH, PyBOP, DIPEA, DMF | Coupling of the aspartic acid residue |
| 5 | Me2N–BH3 in DCM, Pd(PPh3)4 in DCM | Allyl deprotection |
| 6 | 12-ADT analog (5), PyBOP, DIPEA, DCM | Conjugation of the thapsigargin analog |
| 7 | TFA–DCM (1:1 with a few drops of H2O added) | Cleavage from the resin and deprotection |
DCM: Dichloromethane, DIPEA: N,N-Diisopropylethylamine, DMF: Dimethylformamide, PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, TFA: Trifluoroacetic acid.
Characterization Methods
The final product and intermediates are characterized using a combination of analytical techniques to ensure purity and structural integrity.
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the synthesized G-202 and its intermediates. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure of G-202 and its precursors. |
Mechanism of Action and Signaling Pathway
The mechanism of action of G-202 is a targeted, multi-step process that culminates in the induction of apoptosis in cancer cells.
Workflow of G-202 Activation and Action:
Caption: Workflow of G-202 activation and induction of apoptosis.
Signaling Pathway of G-202-Induced Apoptosis:
Caption: Signaling pathway of G-202-induced apoptosis.
Key Experimental Protocols
PSMA Cleavage Assay
This assay is crucial to confirm the activation of G-202 by PSMA.
Principle: The cleavage of the peptide linker in G-202 by recombinant PSMA is monitored over time. The products, the cleaved peptide and the active drug 12ADT-Asp, can be detected and quantified by HPLC or LC-MS.
Illustrative Protocol Outline:
-
Incubate G-202 with recombinant human PSMA in a suitable buffer (e.g., Tris-HCl, pH 7.4) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the reaction (e.g., by adding a strong acid like TFA).
-
Analyze the samples by reverse-phase HPLC to separate and quantify the remaining G-202 and the liberated 12ADT-Asp.
SERCA Inhibition Assay
This assay measures the ability of the activated G-202 to inhibit the SERCA pump.
Principle: The activity of the SERCA pump is determined by measuring the ATP-dependent uptake of 45Ca2+ into isolated ER microsomes. Inhibition of this uptake by the test compound indicates SERCA inhibition.
Illustrative Protocol Outline:
-
Isolate ER microsomes from a suitable cell line or tissue.
-
Pre-incubate the microsomes with varying concentrations of activated G-202 (12ADT-Asp).
-
Initiate the reaction by adding ATP and 45Ca2+.
-
After a defined incubation period at 37°C, stop the reaction and separate the microsomes from the reaction buffer by filtration.
-
Measure the amount of 45Ca2+ retained by the microsomes using a scintillation counter.
-
Calculate the IC50 value for SERCA inhibition.
Cell Viability Assay
This assay determines the cytotoxic effect of G-202 on cancer cells.
Principle: PSMA-expressing and non-expressing cancer cell lines are treated with G-202. Cell viability is assessed using a colorimetric or luminescent assay that measures metabolic activity (e.g., MTT or CellTiter-Glo assay).
Illustrative Protocol Outline (CellTiter-Glo):
-
Seed PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of G-202 for a specified duration (e.g., 72 hours).
-
Add CellTiter-Glo® reagent to each well.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values to determine the potency and selectivity of G-202.
In Vivo Xenograft Model Studies
These studies evaluate the anti-tumor efficacy and safety of G-202 in a living organism.
Principle: Human tumor cells (e.g., prostate cancer xenografts) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with G-202, and tumor growth is monitored over time.
Illustrative Protocol Outline:
-
Subcutaneously inject PSMA-expressing human cancer cells into the flank of immunocompromised mice.
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer G-202 (e.g., intravenously) according to a defined dosing schedule.
-
Measure tumor volume regularly using calipers.
-
Monitor animal weight and overall health as indicators of toxicity.
-
At the end of the study, excise tumors for further analysis (e.g., histology, biomarker analysis).
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| G-202 IC50 (PSMA-positive cells) | ~5 nM | LNCaP | |
| G-202 IC50 (PSMA-negative cells) | >300 nM | TSU | |
| Thapsigargin SERCA Inhibition IC50 | ~0.4 nM | - | |
| G-202 MTD (mouse) | 56 mg/kg (3 consecutive daily doses) | BALB/c mice | |
| G-202 Half-life (mouse) | 4.9 hours (at 67 mg/kg) | BALB/c mice |
Conclusion
G-202 (Mipsagargin) represents a sophisticated and highly targeted approach to cancer therapy. By exploiting the enzymatic activity of PSMA, which is overexpressed in the tumor microenvironment, G-202 delivers a potent cytotoxic payload directly to cancer cells and their associated vasculature. The data from preclinical and clinical studies highlight the potential of this prodrug strategy to improve the therapeutic window of highly potent but otherwise toxic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of G-202, intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.
References
- 1. Thapsigargin inhibits the sarcoplasmic or endoplasmic reticulum Ca-ATPase family of calcium pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Large Scale Conversion of Trilobolide into the Payload of Mipsagargin: 8-O-(12-Aminododecanoyl)-8-O-Debutanoylthapsigargin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
G-202 SERCA Pump Inhibition in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
G-202 (Mipsagargin) is a novel, first-in-class prodrug therapeutic designed to target solid tumors through the inhibition of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump. As a derivative of thapsigargin (B1683126), G-202 leverages a targeted delivery mechanism to minimize systemic toxicity while maximizing anti-tumor efficacy. This technical guide provides an in-depth overview of G-202's mechanism of action, a compilation of preclinical and clinical data, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways and experimental workflows.
Introduction to G-202 and SERCA Pump Inhibition
The SERCA pump is a critical regulator of intracellular calcium (Ca2+) homeostasis, actively transporting Ca2+ ions from the cytosol into the endoplasmic reticulum (ER).[1][2] Disruption of SERCA function leads to a cascade of cellular events, including elevated cytosolic Ca2+, depletion of ER Ca2+ stores, induction of the Unfolded Protein Response (UPR) due to ER stress, and ultimately, apoptosis.[1] Cancer cells, with their dysregulated calcium signaling, are particularly vulnerable to SERCA inhibition.[3]
Thapsigargin, a potent and selective SERCA inhibitor, has demonstrated broad cytotoxic effects against cancer cells.[4] However, its clinical utility is hampered by its toxicity to normal cells.[5] G-202 overcomes this limitation through a prodrug strategy. It consists of a thapsigargin analog coupled to a peptide that is specifically cleaved by Prostate-Specific Membrane Antigen (PSMA), an enzyme highly expressed on the surface of prostate cancer cells and in the tumor vasculature of many solid tumors.[6][7][8] This targeted activation ensures that the cytotoxic effects of the thapsigargin analog are localized to the tumor microenvironment, sparing healthy tissues.
Mechanism of Action
The mechanism of G-202's anti-cancer activity is a multi-step process initiated by its targeted activation:
-
Prodrug Delivery and Activation: G-202 is administered intravenously as an inactive prodrug.[6] In the tumor microvasculature, the high expression of PSMA leads to the cleavage of the masking peptide from the thapsigargin analog.[7][8]
-
SERCA Pump Inhibition: The activated thapsigargin analog binds to and irreversibly inhibits the SERCA pump on the ER membrane of tumor and endothelial cells.[4][9]
-
Disruption of Calcium Homeostasis: SERCA inhibition prevents the reuptake of Ca2+ into the ER, leading to a sustained increase in cytosolic Ca2+ levels and depletion of ER Ca2+ stores.[4]
-
ER Stress and the Unfolded Protein Response (UPR): The depletion of ER Ca2+ disrupts protein folding, leading to an accumulation of unfolded proteins and triggering ER stress. This activates the three primary UPR sensors: PERK, IRE1, and ATF6.[10][11]
-
Induction of Apoptosis: Prolonged and severe ER stress, mediated by the UPR pathways, initiates programmed cell death (apoptosis).[12] Key apoptotic signaling molecules are activated, leading to the execution of the apoptotic program and tumor cell death.
Quantitative Data on G-202 Efficacy
The following tables summarize the key quantitative data from preclinical and clinical studies of G-202 (Mipsagargin).
Table 1: Preclinical In Vitro Efficacy of Mipsagargin
| Cell Line | PSMA Expression | IC50 (nM) | Reference |
| LNCaP | Producing | 5351 | [7] |
| TSU | Non-producing | 191 | [7] |
Table 2: Preclinical In Vivo Efficacy of Mipsagargin
| Xenograft Model | Treatment Regimen | Outcome | Reference |
| LNCaP | 56 mg/kg/day for 3 consecutive days | ~50% average tumor regression over 30 days | [7] |
| LNCaP | 56 mg/kg, 2 daily for 49 days | >50% tumor regression | [7] |
Table 3: Phase II Clinical Trial Data for Mipsagargin in Advanced Hepatocellular Carcinoma (HCC)
| Parameter | Value | Reference |
| Patient Population | Advanced HCC, post-sorafenib | [6][13] |
| Number of Patients (evaluable) | 19 (out of 25 treated) | [6] |
| Objective Response Rate | 0% | [6] |
| Best Response of Stable Disease | 63.2% (12 of 19 patients) | [6] |
| Disease Control Rate | 63% | [13] |
| Median Time to Progression (TTP) | 134.0 days (4.5 months) | [6][13] |
| Median Progression-Free Survival (PFS) | 129.0 days (4.3 months) | [6][13] |
| Median Overall Survival (OS) | 205.0 days (6.8 months) | [6][13] |
| Reduction in Tumor Blood Flow (Ktrans) | Mean of 52% in 11 lesions from 5 patients | [6][13] |
Detailed Experimental Protocols
This section provides methodologies for key experiments to evaluate the efficacy and mechanism of action of G-202.
Cell Viability Assay (MTT Assay)
This assay determines the effect of G-202 on cancer cell viability by measuring the metabolic activity of living cells.[5][14]
Materials:
-
96-well microplate
-
Cancer cell lines (e.g., PSMA-positive and PSMA-negative)
-
Complete cell culture medium
-
G-202 (Mipsagargin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of G-202 concentrations for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following G-202 treatment.[1][2][3]
Materials:
-
Cancer cell lines
-
G-202
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Culture cells and treat with G-202 at the desired concentrations and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blot for ER Stress Markers
This technique is used to detect the expression levels of key proteins involved in the UPR pathway, such as PERK, IRE1, and ATF6, to confirm the induction of ER stress by G-202.[10][11]
Materials:
-
Cancer cell lines
-
G-202
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p-PERK, p-IRE1, cleaved ATF6, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with G-202, then lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes related to G-202's mechanism and evaluation.
Caption: G-202 Mechanism of Action.
Caption: MTT Cell Viability Assay Workflow.
Caption: Unfolded Protein Response Signaling.
Conclusion
G-202 (Mipsagargin) represents a promising targeted therapy for a variety of solid tumors, leveraging the unique expression of PSMA in the tumor microenvironment to deliver a potent SERCA pump inhibitor. Its mechanism of action, centered on the disruption of calcium homeostasis and induction of ER stress-mediated apoptosis, offers a novel approach to cancer treatment. The preclinical and clinical data to date demonstrate a favorable safety profile and encouraging signs of anti-tumor activity, particularly in achieving disease stabilization. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the ongoing investigation and development of G-202 and other SERCA-targeting cancer therapies.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Thapsigargin, a tumor promoter, discharges intracellular Ca2+ stores by specific inhibition of the endoplasmic reticulum Ca2(+)-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Engineering a Prostate-Specific Membrane Antigen–Activated Tumor Endothelial Cell Prodrug for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by thapsigargin analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SERCA Control of Cell Death and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. kumc.edu [kumc.edu]
Part 1: Mipsagargin (G-202) - A PSMA-Targeted Prodrug
An In-depth Technical Guide to the Preclinical Studies of G-202 in Solid Tumors
This technical guide provides a comprehensive overview of the preclinical research on compounds referred to as G-202 for the treatment of solid tumors. It is intended for researchers, scientists, and drug development professionals. Notably, the designation "G-202" has been associated with two distinct investigational drugs: Mipsagargin, a thapsigargin-based prodrug, and Gamitrinib, a mitochondria-targeted Hsp90 inhibitor. This guide will address both compounds separately to ensure clarity.
Mipsagargin (G-202) is a prodrug designed for targeted delivery of a cytotoxic agent to the tumor site, thereby minimizing systemic toxicity.[1][2]
Mechanism of Action
Mipsagargin consists of a cytotoxic analog of thapsigargin (B1683126) masked by a peptide that is specifically cleaved by prostate-specific membrane antigen (PSMA).[2] PSMA is an enzyme highly expressed on the surface of prostate cancer cells and on the endothelial cells of tumor vasculature in a wide range of solid tumors, including hepatocellular carcinoma (HCC), but not in the vasculature of normal tissues.[2][3]
Once the masking peptide is cleaved by PSMA at the tumor site, the active drug, an analog of thapsigargin, is released.[1] This active component potently inhibits the sarcoplasmic/endoplasmic reticulum calcium ATPase (SERCA) pump, leading to a disruption of intracellular calcium homeostasis and subsequent induction of apoptosis (cell death) in the tumor vasculature and cancer cells.[1][2]
Preclinical Efficacy in Solid Tumor Models
In vivo studies in mouse xenograft models have demonstrated the anti-tumor activity of Mipsagargin. Treatment with G-202 resulted in a significant slowing of tumor propagation in models of prostate, breast, and bladder cancers.[4]
Table 1: Preclinical Pharmacokinetics of Mipsagargin (G-202)
| Parameter | Value | Species | Dosing | Source |
| Half-life (t½) | 4.9 hours | BALB/c mice | Single dose of 67 mg/kg | [4] |
| Conversion to active analog in circulation | < 1% | BALB/c mice | Single dose of 67 mg/kg | [4] |
| Terminal half-life (t½) | 15.1 hours | Human (Phase 1) | 1-hour infusion (1.2 to 40 mg/m²) | [4] |
Experimental Protocols
Animal Models:
-
Xenograft Models: Human cancer cell lines (e.g., LNCaP for prostate cancer, MCF-7 for breast cancer) are implanted into immunocompromised mice.[4] Tumor growth is monitored over time.
-
Orthotopic Models: To better mimic the tumor microenvironment, some studies may utilize orthotopic implantation of tumor cells.[5]
Dosing and Administration:
-
G-202 is administered intravenously.[4] A typical dosing schedule in mouse xenograft models was three consecutive intravenous doses of 56 mg/kg.[4]
Pharmacokinetic Analysis:
-
Sample Collection: Blood and tissue samples are collected at various time points after G-202 administration.[4]
-
Analytical Method: A liquid chromatography-mass spectrometry (LC-MS) method is used to quantify the levels of G-202 and its active metabolite, 12ADTbAsp.[4]
Part 2: Gamitrinib (G-202) - A Mitochondria-Targeted Hsp90 Inhibitor
Gamitrinib is a first-in-class small molecule inhibitor that targets the Heat Shock Protein 90 (Hsp90) chaperone machinery specifically within the mitochondria.[6][7]
Mechanism of Action
Gamitrinib is a combinatorial molecule that includes the Hsp90 inhibitor 17-AAG linked to a mitochondrial-targeting moiety, triphenylphosphonium.[6] This structure allows for selective accumulation of the drug within the mitochondria of tumor cells.[6]
Within the mitochondria, Gamitrinib inhibits the ATPase activity of Hsp90 and its homolog TRAP-1.[7] This leads to proteotoxic stress, disruption of mitochondrial bioenergetics, and ultimately, induction of apoptosis.[6][7] Because tumor mitochondria often have an enriched pool of Hsp90 chaperones compared to normal tissues, Gamitrinib exhibits selective anticancer activity.[7]
Preclinical Efficacy in Solid Tumor Models
Gamitrinib has demonstrated potent anticancer activity across a range of cancer cell lines and in vivo models.
Table 2: In Vitro Anticancer Activity of Gamitrinib (IC50 Values)
| Cancer Type | Cell Line(s) | IC50 Range (µM) | Source |
| Colon Adenocarcinoma | NCI 60-cell line screen | 0.35 - 29 | [6][8] |
| Breast Adenocarcinoma | NCI 60-cell line screen | 0.16 - 3.3 | [6][8] |
| Melanoma | NCI 60-cell line screen | 0.36 - 2.7 | [6] |
In Vivo Studies:
-
Systemic administration of Gamitrinib was well-tolerated in mice and showed efficacy in inhibiting the growth of localized and bone-metastatic prostate cancer.[9]
-
Preclinical studies have also suggested that combining Gamitrinib with other targeted agents, such as PI3K/Akt/mTOR inhibitors, can result in synergistic anticancer activity.[7]
Experimental Protocols
In Vitro Cell Viability Assays:
-
Cell Lines: A panel of human cancer cell lines (e.g., NCI 60-cell line screen) are used.[6]
-
Method: Cells are treated with increasing concentrations of Gamitrinib, and cell viability is assessed after a set incubation period (e.g., 24 hours) using assays such as the MTT assay.[9]
Animal Models:
-
Prostate Cancer Models: Preclinical studies have utilized models of drug-resistant, localized, and bone metastatic prostate cancer.[9]
Formulation and Administration:
-
A specific formulation for preclinical studies involves solubilizing Gamitrinib in DMSO, followed by dilution in a vehicle containing Polysorbate 80, Lecithin, and Sucrose in dextrose.[6]
-
Administration in animal studies is typically via intravenous infusion.[6]
Toxicology Studies:
-
Species: Toxicology studies have been conducted in rats.[6]
-
Dosing: Animals received intravenous infusions of Gamitrinib at various doses (e.g., 1, 10, 25 mg/kg/dose) on a specified schedule.[6]
References
- 1. onclive.com [onclive.com]
- 2. A Phase II, Multicenter, Single-Arm Study of Mipsagargin (G-202) as a Second-Line Therapy Following Sorafenib for Adult Patients with Progressive Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiercepharma.com [fiercepharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Murine Models to Evaluate Novel and Conventional Therapeutic Strategies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for G-202 In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-202, also known as mipsagargin, is a novel prodrug of thapsigargin (B1683126) designed for targeted cancer therapy.[1][2][3] Thapsigargin is a potent inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA) pump, which is crucial for maintaining intracellular calcium homeostasis.[4][5] Inhibition of the SERCA pump leads to a sustained increase in cytosolic calcium, triggering apoptosis, or programmed cell death. However, thapsigargin itself is highly toxic to both cancerous and normal cells.
To overcome this limitation, G-202 was developed as a prodrug that is activated specifically at the tumor site. G-202 consists of an analog of thapsigargin linked to a peptide that is selectively cleaved by prostate-specific membrane antigen (PSMA). PSMA is highly expressed on the surface of prostate cancer cells and in the neovasculature of a wide range of solid tumors, including hepatocellular carcinoma (HCC), glioblastoma, and renal cell carcinoma, but has limited expression in normal tissues. This targeted activation allows for a high concentration of the active drug at the tumor site, minimizing systemic toxicity.
These application notes provide a detailed protocol for utilizing G-202 in a preclinical in vivo xenograft model to evaluate its anti-tumor efficacy.
Mechanism of Action of G-202
The mechanism of G-202 involves a targeted delivery and activation process. The inactive prodrug circulates systemically with minimal toxicity. Upon reaching the tumor neovasculature, the PSMA enzyme cleaves the masking peptide, releasing the active thapsigargin analog, 12ADT-Asp. This active compound then enters the tumor endothelial cells and cancer cells, where it irreversibly inhibits the SERCA pump. The disruption of calcium homeostasis leads to ER stress and ultimately induces apoptosis, resulting in the destruction of the tumor vasculature and direct killing of tumor cells.
In Vivo Xenograft Model Protocol
This protocol outlines the key steps for conducting an in vivo xenograft study to assess the efficacy of G-202.
1. Cell Line Selection and Culture
-
Cell Lines: Select human cancer cell lines with known PSMA expression in their vasculature when grown as xenografts. Examples include:
-
Hepatocellular Carcinoma (e.g., HepG2, Huh7)
-
Glioblastoma (e.g., U87MG)
-
Prostate Cancer (e.g., LNCaP, CWR22R-H)
-
Renal Cell Carcinoma
-
-
Culture Conditions: Culture cells in their recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the exponential growth phase (70-80% confluency) at the time of harvesting for implantation.
2. Animal Model
-
Species and Strain: Use immunodeficient mice, such as athymic nude (nu/nu) or Severe Combined Immunodeficient (SCID) mice, to prevent rejection of the human tumor xenograft.
-
Acclimatization: Allow animals to acclimate to the housing facility for at least one week prior to the start of the experiment. All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
3. Tumor Implantation
-
Cell Preparation: Harvest cultured cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1x10^6 to 1x10^7 cells per 100-200 µL.
-
Implantation: Subcutaneously inject the cell suspension into the flank of each mouse using a 27-30 gauge needle.
4. Tumor Growth Monitoring and Animal Grouping
-
Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Width^2 x Length) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Animal Health: Monitor animal body weight and overall health throughout the study.
5. G-202 Administration
-
Formulation: Prepare G-202 for injection according to the supplier's instructions. A common vehicle is a sterile saline solution.
-
Dosage and Route: G-202 is administered intravenously (IV). Preclinical studies in mice have used doses such as 56 mg/kg or 67 mg/kg.
-
Treatment Schedule: A typical treatment schedule involves administering G-202 on three consecutive days, with this cycle repeated every 28 days.
6. Data Collection and Efficacy Evaluation
-
Primary Endpoint: The primary endpoint is typically tumor growth inhibition. This can be assessed by comparing the tumor volumes in the G-202 treated group to the vehicle control group.
-
Secondary Endpoints:
-
Body Weight: Monitor for any signs of toxicity.
-
Survival Analysis: In some studies, the time to reach a specific tumor volume or overall survival may be a key endpoint.
-
Biomarker Analysis: At the end of the study, tumors can be excised for histological or molecular analysis to assess markers of apoptosis (e.g., cleaved caspase-3) or changes in the tumor vasculature.
-
Experimental Workflow
The following diagram illustrates the general workflow for a G-202 in vivo xenograft study.
Quantitative Data from Preclinical Studies
The following table summarizes representative quantitative data from preclinical in vivo studies of G-202.
| Animal Model | Cancer Type | G-202 Dose and Schedule | Outcome | Reference |
| BALB/c Mice | Prostate Cancer (LNCaP xenografts) | 56 mg/kg/day for 3 consecutive days | ~50% average tumor regression over a 30-day period | |
| Mice | Prostate Cancer (MDA-PCa2b and CWR22R-H xenografts) | 56 mg/kg/day for 3 consecutive days | Significant antitumor effects observed out to ≥30 days | |
| Mice | Various human cancer xenografts | 56 mg/kg, 2 daily for 49 days | Significant (>50%) tumor regression |
Safety and Toxicology
As a prodrug, G-202 is designed to be relatively inert in the systemic circulation, thereby reducing the toxicity associated with its active component, thapsigargin. Preclinical studies have shown that G-202 can produce substantial tumor regression at doses that are minimally toxic to the host. In a Phase I clinical trial, G-202 was found to be well-tolerated in patients with advanced solid tumors. Standard toxicological assessments in animal models should include monitoring of body weight, clinical signs of distress, and, where appropriate, hematological and biochemical analysis.
The G-202 in vivo xenograft model is a valuable tool for the preclinical evaluation of this targeted prodrug. By utilizing appropriate PSMA-expressing cancer cell lines and following a well-defined experimental protocol, researchers can effectively assess the anti-tumor efficacy and safety profile of G-202. The data generated from these studies are crucial for guiding the clinical development of this promising anti-cancer agent.
References
- 1. | BioWorld [bioworld.com]
- 2. fiercepharma.com [fiercepharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. onclive.com [onclive.com]
- 5. A Phase II, Multicenter, Single-Arm Study of Mipsagargin (G-202) as a Second-Line Therapy Following Sorafenib for Adult Patients with Progressive Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the In Vitro Efficacy of G-202: A Detailed Guide for Researchers
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
G-202, also known as mipsagargin, is a novel prodrug designed for targeted cancer therapy.[1] It consists of a thapsigargin (B1683126) analog, a potent inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, linked to a peptide that is selectively cleaved by Prostate-Specific Membrane Antigen (PSMA).[1][2] PSMA is highly expressed on the surface of prostate cancer cells and the neovasculature of many solid tumors, making G-202 a promising agent for targeted treatment.[3][4] This application note provides a detailed guide to measuring the in vitro efficacy of G-202, covering essential protocols for assessing its cytotoxic and apoptotic effects, as well as its impact on the cell cycle and key signaling pathways.
Mechanism of Action
The efficacy of G-202 is contingent on the expression of PSMA. Upon cleavage by PSMA, the active drug, an analog of thapsigargin (12ADT-Asp), is released. This active compound inhibits the SERCA pump, leading to a disruption of calcium homeostasis, endoplasmic reticulum (ER) stress, and ultimately, apoptosis (programmed cell death).
Caption: G-202 Mechanism of Action.
Data Presentation
Table 1: In Vitro Cytotoxicity of G-202
| Cell Line | PSMA Expression | IC50 (nM) | Reference |
| LNCaP | Positive | 5351 | |
| TSU | Negative | 191 |
Note: The reported IC50 values may vary based on experimental conditions such as incubation time and assay method.
Experimental Protocols
A critical aspect of evaluating G-202 is the use of appropriate cell line models. It is recommended to use a PSMA-positive cell line (e.g., LNCaP, C4-2, 22Rv1) and a PSMA-negative cell line (e.g., PC3, DU 145) to demonstrate the targeted nature of the drug.
Caption: General Experimental Workflow.
Cytotoxicity Assay
This protocol is designed to determine the concentration of G-202 that inhibits cell growth by 50% (IC50).
Materials:
-
PSMA-positive and PSMA-negative cancer cell lines
-
Complete cell culture medium
-
G-202 (Mipsagargin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of G-202 in complete medium. Remove the medium from the wells and add 100 µL of the G-202 dilutions. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve G-202).
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the G-202 concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Preparation: Culture and treat cells with G-202 at the desired concentrations for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Preparation: Culture and treat cells with G-202 for 24-48 hours.
-
Harvesting: Harvest approximately 1 x 10^6 cells.
-
Fixation:
-
Wash the cells with PBS and resuspend the pellet in 0.5 mL of PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise.
-
Fix the cells for at least 2 hours at 4°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 1 mL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Intracellular Calcium Measurement
This protocol measures changes in intracellular calcium levels, a key event in G-202's mechanism of action.
Materials:
-
Calcium-sensitive fluorescent dyes (e.g., Fura-2 AM, Indo-1 AM)
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Cell Loading:
-
Incubate cells with a calcium-sensitive dye (e.g., 1-5 µM Fura-2 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
-
Washing: Wash the cells to remove the extracellular dye.
-
G-202 Treatment: Add G-202 and immediately begin measuring the fluorescence intensity over time.
-
Data Acquisition: For Fura-2, measure the ratio of fluorescence emission at 510 nm after excitation at 340 nm and 380 nm. An increase in this ratio indicates an increase in intracellular calcium.
Western Blot for ER Stress Markers
This protocol assesses the induction of ER stress by analyzing the expression of key marker proteins.
Materials:
-
Treated and untreated cell lysates
-
Antibodies against ER stress markers (e.g., GRP78/BiP, CHOP, phospho-PERK, phospho-eIF2α, ATF4, and spliced XBP1)
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and incubate with primary antibodies against ER stress markers.
-
Incubate with a suitable HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An upregulation of these markers in G-202-treated cells indicates the induction of ER stress.
References
- 1. Mipsagargin, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PSMA‐positive membranes secreted from prostate cancer cells have potency to transform vascular endothelial cells into an angiogenic state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase II, Multicenter, Single-Arm Study of Mipsagargin (G-202) as a Second-Line Therapy Following Sorafenib for Adult Patients with Progressive Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
G-202 (Mipsagargin) for Hepatocellular Carcinoma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-202, also known as Mipsagargin, is a novel prodrug therapeutic agent under investigation for the treatment of various solid tumors, including hepatocellular carcinoma (HCC). It represents a targeted approach to cancer therapy, designed to deliver a potent cytotoxic agent specifically to the tumor microenvironment, thereby minimizing systemic toxicity. G-202 is a derivative of thapsigargin (B1683126), a natural compound that potently inhibits the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. The cytotoxic activity of thapsigargin is masked by a peptide that is selectively cleaved by prostate-specific membrane antigen (PSMA), an enzyme highly expressed in the neovasculature of a majority of solid tumors, including approximately 90% of HCC tumors, but not in the vasculature of normal tissues.[1] This targeted activation allows for the localized release of the active drug, leading to tumor cell apoptosis and disruption of the tumor blood supply.
Mechanism of Action
G-202 is administered intravenously as an inactive prodrug.[2] Upon reaching the tumor site, the PSMA-specific peptide linker is cleaved by the enzymatic activity of PSMA present on the surface of tumor-associated endothelial cells. This cleavage unmasks the active component, an analog of thapsigargin, which can then enter the tumor cells and surrounding endothelial cells.[2]
The active drug potently and irreversibly inhibits the SERCA pump, leading to a disruption of calcium homeostasis.[1][3] This inhibition causes a rapid and sustained increase in cytosolic calcium levels, which in turn triggers the endoplasmic reticulum (ER) stress response and activates multiple pro-apoptotic signaling pathways. Key downstream events include the activation of the JNK and MAPK signaling pathways, leading to caspase activation and ultimately, programmed cell death (apoptosis). The disruption of the tumor vasculature further contributes to the anti-tumor effect by cutting off the nutrient and oxygen supply to the cancer cells.
Preclinical Data
In Vitro Efficacy
| Cell Line | PSMA Expression | Compound | IC50 (nM) |
| TSU | Non-producing | Mipsagargin | 191 |
| LNCaP | Producing | Mipsagargin | 5351 |
Table 1: In vitro cytotoxicity of Mipsagargin in PSMA-producing and non-producing prostate cancer cell lines.
In Vivo Efficacy
Preclinical studies in various human cancer xenograft models have demonstrated the anti-tumor activity of G-202. Administration of G-202 at doses that were well-tolerated led to significant tumor regression.
| Tumor Model | Treatment | Dose | Outcome |
| LNCaP Xenograft (Prostate) | Mipsagargin | 56 mg/kg/day for 3 days | ~50% average tumor regression over 30 days |
| MDA-PCa2b Xenograft (Prostate) | Mipsagargin | 56 mg/kg/day for 3 days | Significant antitumor effects out to ≥30 days |
| CWR22R-H Xenograft (Prostate) | Mipsagargin | 56 mg/kg/day for 3 days | Significant antitumor effects out to ≥30 days |
| LNCaP Xenograft (Prostate) | Mipsagargin + Tasquinimod | 56 mg/kg (Mipsagargin) + 10 mg/kg/d (Tasquinimod) | >50% tumor regression, stabilized with combination |
Table 2: In vivo anti-tumor efficacy of Mipsagargin in various xenograft models.
Clinical Data: Phase II Study in Advanced HCC (NCT01777594)
A multicenter, single-arm Phase II clinical trial was conducted to evaluate the efficacy and safety of G-202 as a second-line therapy for patients with advanced HCC who had progressed on or were intolerant to sorafenib.
Study Design
Patients received Mipsagargin intravenously on Days 1, 2, and 3 of a 28-day cycle. The recommended Phase II dose was 40 mg/m² on Day 1 and 66.8 mg/m² on Days 2 and 3.
Efficacy Results
| Parameter | Result |
| Number of Evaluable Patients | 19 |
| Objective Response Rate (RECIST) | 0% |
| Disease Control Rate | 63.2% (12 patients with stable disease) |
| Median Time to Progression (TTP) | 134.0 days (4.5 months) |
| Median Progression-Free Survival (PFS) | 129.0 days (4.3 months) |
| Median Overall Survival (OS) | 205.0 days (6.8 months) |
Table 3: Efficacy outcomes from the Phase II study of Mipsagargin in advanced HCC.
Pharmacodynamic Effects
Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) was used to assess changes in tumor blood flow.
| Parameter | Result |
| Number of Patients with DCE-MRI data | 5 (11 lesions) |
| Mean Reduction in Ktrans | 52% (range: 13%-90%) |
Table 4: Effect of Mipsagargin on tumor blood flow in advanced HCC. A significant decrease in Ktrans suggests that Mipsagargin effectively reduces blood flow within the hepatic lesions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of G-202 on HCC cell lines.
Materials:
-
HCC cell lines (e.g., HepG2, Huh7, PLC/PRF/5)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
G-202 (Mipsagargin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed HCC cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of G-202 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the G-202 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve G-202).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for ER Stress and Apoptosis Markers
This protocol outlines the procedure for detecting changes in protein expression related to the mechanism of action of G-202.
Materials:
-
HCC cells treated with G-202
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, anti-cleaved caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat HCC cells with various concentrations of G-202 for a specified time (e.g., 24-48 hours).
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
In Vivo Hepatocellular Carcinoma Xenograft Model
This protocol provides a general guideline for evaluating the in vivo efficacy of G-202 in a mouse model of HCC.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
HCC cell line (e.g., HepG2, Huh7)
-
Matrigel (optional)
-
G-202 (Mipsagargin)
-
Vehicle control (e.g., sterile saline)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 1-5 x 10^6 HCC cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer G-202 intravenously at a predetermined dose and schedule (e.g., 56 mg/kg on three consecutive days). Administer the vehicle control to the control group.
-
Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Visualizations
References
Application Notes and Protocols for Assessing G-202-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-202 (mipsagargin) is a novel prodrug of a thapsigargin (B1683126) analog designed for targeted cancer therapy.[1][2] Its mechanism of action centers on the induction of apoptosis, a form of programmed cell death, in tumor cells. G-202 is specifically activated at the tumor site, where it releases its active component, an inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[1][3] Inhibition of the SERCA pump disrupts cellular calcium homeostasis, leading to a sustained increase in cytosolic calcium and depletion of endoplasmic reticulum (ER) calcium stores.[1] This triggers ER stress and the Unfolded Protein Response (UPR), culminating in the activation of apoptotic signaling pathways.
These application notes provide a comprehensive overview of the key techniques used to assess and quantify G-202-induced apoptosis. The protocols detailed below are essential tools for researchers and drug development professionals working to evaluate the efficacy and molecular mechanisms of G-202 and related compounds.
Key Signaling Pathway in G-202-Induced Apoptosis
G-202's unique mechanism of action initiates a cascade of signaling events that converge on the apoptotic machinery. Understanding this pathway is crucial for designing experiments and interpreting results.
Caption: G-202-induced apoptosis signaling pathway.
Data Presentation: Quantitative Assessment of Apoptosis
Table 1: Annexin V-FITC/PI Staining of Prostate Cancer Cells (PC-3) Treated with a G-202 Analog
| Treatment Group | Concentration (nM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| G-202 Analog | 10 | 70.8 ± 3.5 | 15.6 ± 1.9 | 13.6 ± 2.4 |
| G-202 Analog | 100 | 45.3 ± 4.2 | 28.3 ± 3.1 | 26.4 ± 3.8 |
Data are presented as mean ± standard deviation from three independent experiments. Cells were treated for 24 hours.
Table 2: Caspase-3 Activity in Hepatocellular Carcinoma Cells (HepG2) Treated with a G-202 Analog
| Treatment Group | Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control | 0 | 1.0 ± 0.1 |
| G-202 Analog | 1 | 2.5 ± 0.3 |
| G-202 Analog | 5 | 4.8 ± 0.6 |
| G-202 Analog | 10 | 8.2 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments. Cells were treated for 18 hours.
Table 3: Quantification of TUNEL-Positive Apoptotic Cells in A549 Lung Cancer Cells Treated with a G-202 Analog
| Treatment Group | Concentration (µM) | % TUNEL-Positive Cells |
| Vehicle Control | 0 | 3.1 ± 0.9 |
| G-202 Analog | 0.1 | 25.8 ± 3.7 |
| G-202 Analog | 1.0 | 41.2 ± 5.2 |
Data are presented as mean ± standard deviation from three independent experiments. Cells were treated for 24 hours.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Caption: Workflow for Annexin V/PI staining.
Materials:
-
G-202 stock solution (in an appropriate solvent, e.g., DMSO)
-
Cancer cell line of interest (e.g., PC-3, HepG2)
-
Complete culture medium
-
6-well plates
-
Phosphate-buffered saline (PBS), ice-cold
-
Annexin V Binding Buffer (10X)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Drug Treatment: The following day, treat the cells with various concentrations of G-202. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting:
-
For adherent cells, gently aspirate the culture medium (which may contain floating apoptotic cells) and save it. Wash the adherent cells once with PBS.
-
Detach the cells using a non-enzymatic cell dissociation solution or trypsin.
-
Combine the detached cells with the saved culture medium from the previous step.
-
For suspension cells, simply collect the cells.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Gate on the cell population based on forward and side scatter properties.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Caspase Activity Assay (Colorimetric or Fluorometric)
This assay measures the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.
Materials:
-
G-202 stock solution
-
Cancer cell line of interest
-
96-well microplate (clear for colorimetric, black for fluorometric)
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric, DEVD-AMC for fluorometric)
-
Assay buffer
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with G-202 as described in the Annexin V protocol.
-
Cell Lysis: After the treatment period, lyse the cells according to the manufacturer's instructions for the specific caspase activity assay kit being used. This typically involves adding a lysis buffer and incubating on ice.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Caspase Assay:
-
In a new 96-well plate, add an equal amount of protein from each lysate to separate wells.
-
Add the caspase-3 substrate and assay buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
For a colorimetric assay, measure the absorbance at 405 nm.
-
For a fluorometric assay, measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
-
Data Analysis: Normalize the readings to the protein concentration and express the results as a fold change in caspase activity compared to the vehicle-treated control.
Western Blotting for Apoptotic Markers
Western blotting allows for the detection and semi-quantification of key proteins involved in the apoptotic pathway.
Materials:
-
G-202 stock solution
-
Cancer cell line of interest
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-CHOP, anti-DR5, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with G-202 as described previously. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
G-202 stock solution
-
Cancer cell line grown on coverslips or chamber slides
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, e.g., BrdUTP or FITC-dUTP)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips or in chamber slides and treat with G-202.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with permeabilization solution for 5-15 minutes on ice.
-
TUNEL Staining:
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.
-
Include a positive control (pre-treatment with DNase I) and a negative control (omitting the TdT enzyme).
-
-
Washing and Counterstaining:
-
Wash the cells several times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst.
-
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.
-
Quantification: Count the number of TUNEL-positive cells and the total number of cells in several fields of view to determine the percentage of apoptotic cells.
Measurement of Intracellular Calcium Concentration
Given G-202's mechanism of action, directly measuring the increase in cytosolic calcium is a key experiment.
Materials:
-
G-202 stock solution
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Flow cytometer or fluorescence plate reader
Protocol:
-
Cell Seeding: Seed cells in a suitable format for the chosen detection method (e.g., 96-well black-walled plate for a plate reader, or in suspension for flow cytometry).
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Measurement:
-
Plate Reader: Place the plate in a fluorescence plate reader and measure the baseline fluorescence (Excitation/Emission ~485/520 nm for Fluo-4). Add G-202 and immediately begin kinetic measurements of fluorescence intensity over time.
-
Flow Cytometry: Resuspend the cells in HBSS and acquire baseline fluorescence data on the flow cytometer. Add G-202 to the cell suspension and continue to acquire data to measure the change in fluorescence over time.
-
-
Data Analysis: Plot the change in fluorescence intensity over time to visualize the G-202-induced increase in cytosolic calcium.
Conclusion
The techniques described in these application notes provide a robust toolkit for the comprehensive assessment of G-202-induced apoptosis. By employing a multi-parametric approach, from early events like calcium mobilization to late-stage DNA fragmentation, researchers can gain a detailed understanding of the pro-apoptotic efficacy and molecular mechanisms of G-202. This knowledge is critical for the continued development and optimization of this promising anti-cancer therapeutic.
References
Troubleshooting & Optimization
Technical Support Center: G-202 Tumor Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with G-202 (mipsagargin) to improve its delivery to tumor sites.
Troubleshooting Guides
This section addresses specific issues that may arise during G-202 experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent Anti-Tumor Efficacy in Preclinical Models
-
Question: We are observing high variability in tumor growth inhibition between animals in the same treatment group. What could be the cause?
-
Answer: Inconsistent anti-tumor efficacy can stem from several factors:
-
Improper G-202 Formulation: G-202 is sparingly soluble in aqueous solutions and requires specific excipients for stable formulation.[1] Improper solubilization can lead to precipitation and inaccurate dosing. Ensure the formulation protocol is strictly followed. Thapsigargin and its analogs are soluble in organic solvents like DMSO and ethanol.[2][3][4] For in vivo use, a stock solution in an organic solvent is typically diluted into a vehicle suitable for injection.[4]
-
Suboptimal Intravenous Injection: Intravenous administration in mice can be challenging.[5] Perivascular injection will result in a significant portion of the dose not entering systemic circulation, leading to reduced tumor delivery.[6][7] Practice proper tail vein injection techniques and visually confirm successful administration.[6][8][9]
-
Heterogeneous PSMA Expression: The activation of G-202 is dependent on the presence of Prostate-Specific Membrane Antigen (PSMA) on the tumor vasculature.[10] PSMA expression can be heterogeneous within a tumor and between different tumors, leading to varied levels of prodrug activation.[11][12][13][14][15] It is recommended to assess PSMA expression levels in your tumor model via immunohistochemistry or other methods prior to initiating efficacy studies.
-
Issue 2: Higher Than Expected Off-Target Toxicity
-
Question: Our preclinical models are showing signs of toxicity (e.g., weight loss, renal issues) at doses reported to be safe in the literature. Why might this be happening?
-
Answer: Off-target toxicity can be a concern with potent cytotoxins like the active form of G-202. Potential causes include:
-
Non-Specific Prodrug Cleavage: While G-202 is designed for specific cleavage by PSMA, minimal cleavage can occur systemically.[16] This can lead to the release of the active drug in non-target tissues.
-
PSMA Expression in Healthy Tissues: PSMA is also expressed at low levels in some healthy tissues, such as the kidneys and salivary glands.[16][17][18] This can lead to on-target, off-tumor toxicity. Preclinical toxicology studies in rats and monkeys have noted transient reversible renal toxicity.[19]
-
Formulation-Related Toxicity: The excipients used to formulate G-202, such as polysorbate and propylene (B89431) glycol, can be associated with infusion-related reactions.[1] Consider evaluating the toxicity of the vehicle alone in a control group.
-
Issue 3: Low or Variable G-202 Concentration in Tumor Tissue
-
Question: We are quantifying G-202 in tumor homogenates and observing lower than expected or highly variable concentrations. What are the potential reasons?
-
Answer: Achieving adequate and consistent tumor accumulation is critical for G-202 efficacy. Here are some factors to consider:
-
Poor Tumor Vascularization: The delivery of G-202 to the tumor site is dependent on a functional vascular network. Poorly vascularized or necrotic tumor regions will have limited drug access.
-
Inefficient Tissue Extraction: The protocol for extracting G-202 and its metabolites from tumor tissue needs to be optimized to ensure high recovery. Incomplete homogenization or inefficient extraction can lead to underestimation of drug concentration.
-
Drug Instability: G-202 and its active metabolites may be unstable in tissue homogenates if not processed and stored correctly. Ensure samples are processed quickly and stored at appropriate temperatures (e.g., -80°C) to prevent degradation.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the experimental use of G-202.
-
Question: What is the recommended formulation for G-202 for in vivo studies?
-
Answer: G-202 is typically formulated for intravenous administration. While specific proprietary formulations used in clinical trials may not be fully disclosed, a general approach involves dissolving G-202 in a biocompatible organic solvent like DMSO and then diluting it in a suitable vehicle for injection, such as a solution containing polysorbate and propylene glycol, to ensure solubility and stability.[1] It is crucial to perform small-scale solubility and stability tests before preparing a large batch for animal studies.
-
-
Question: How should G-202 be stored?
-
Question: What are the key experimental controls to include in a G-202 efficacy study?
-
Answer: To ensure the rigor of your study, the following control groups are recommended:
-
Vehicle Control: Animals treated with the formulation vehicle only to assess any effects of the excipients.
-
Untreated Control: Animals with tumors that do not receive any treatment.
-
(Optional) Non-Targeted Cytotoxin Control: To compare the efficacy of targeted G-202 with a non-targeted cytotoxic agent.
-
-
-
Question: How can I assess the vascular disrupting effects of G-202 in my tumor model?
-
Answer: The activation of G-202 in the tumor vasculature leads to endothelial cell death and vascular disruption. This can be assessed using several methods:
-
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): This imaging technique can measure changes in tumor blood flow and vascular permeability.[22]
-
Immunohistochemistry: Staining for vascular markers like CD31 can reveal damage to the tumor blood vessels.
-
Perfusion Dyes: Injecting perfusion dyes like Hoechst 33342 before sacrificing the animals can visualize perfused versus non-perfused areas of the tumor.[23]
-
-
Data Presentation
Table 1: Pharmacokinetics of G-202 in Preclinical Models
| Species | Dose | Route | Half-life (t½) | Peak Plasma Concentration (Cmax) |
| BALB/c Mouse | 67 mg/kg | IV | 4.9 hours | Not explicitly stated |
| Cynomolgus Monkey | 1-10 mg/kg | IV | Not explicitly stated | Dose-dependent |
Data summarized from preclinical studies.[19][24]
Table 2: Biodistribution of G-202 and its Active Metabolite in a Mouse Xenograft Model
| Tissue | G-202 Concentration (µM) | 12ADT-Asp Concentration (µM) |
| Tumor | ~1.5 | ~2.5 |
| Kidney | ~1.8 | ~0.5 |
| Muscle | ~1.2 | <0.1 |
| Brain | ~0.8 | <0.1 |
Concentrations measured 5 days after a single 56 mg/kg IV dose in a CWR22R-H xenograft model.[19]
Experimental Protocols
1. G-202 Formulation for Intravenous Administration in Mice
-
Objective: To prepare a stable and injectable formulation of G-202 for in vivo studies.
-
Materials:
-
G-202 (mipsagargin) powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polysorbate 80 (Tween 80), sterile
-
Propylene glycol, sterile
-
0.9% Sodium Chloride (Saline), sterile
-
-
Procedure:
-
Prepare a stock solution of G-202 in DMSO at a concentration of 10 mg/mL. Vortex until fully dissolved.
-
In a sterile tube, prepare the vehicle solution by mixing Polysorbate 80, propylene glycol, and saline. The final concentration of these excipients in the injection solution should be optimized but can be guided by formulations used in similar studies.
-
Slowly add the required volume of the G-202 stock solution to the vehicle solution while vortexing to achieve the final desired concentration for injection.
-
Visually inspect the final formulation for any precipitation. The solution should be clear.
-
Prepare the formulation fresh on the day of injection.
-
2. Quantification of G-202 and Metabolites in Tumor Tissue by LC-MS/MS
-
Objective: To extract and quantify the concentration of G-202 and its active metabolite, 12ADT-Asp, in tumor tissue.
-
Materials:
-
Tumor tissue samples, snap-frozen in liquid nitrogen and stored at -80°C
-
Homogenizer
-
Acetonitrile (B52724) with 0.1% formic acid
-
Internal standard
-
Centrifuge
-
LC-MS/MS system
-
-
Procedure:
-
Weigh the frozen tumor tissue sample.
-
Add a known amount of internal standard to the sample.
-
Add cold acetonitrile with 0.1% formic acid to the tissue.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Centrifuge the homogenate at high speed to pellet the tissue debris.
-
Collect the supernatant containing the extracted compounds.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of G-202 and 12ADT-Asp.
-
Normalize the drug concentration to the weight of the tissue sample.
-
Mandatory Visualization
Caption: G-202 is activated by PSMA, inhibiting the SERCA pump and leading to apoptosis.
Caption: Workflow for a preclinical in vivo efficacy study of G-202.
References
- 1. Mipsagargin, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. agscientific.com [agscientific.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchanimaltraining.com [researchanimaltraining.com]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. research.unc.edu [research.unc.edu]
- 9. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATCT-18: PHASE II STUDY OF MIPSAGARGIN (G-202), A PSMA-ACTIVATED PRODRUG TARGETING THE TUMOR ENDOTHELIUM, IN ADULT PATIENTS WITH RECURRENT OR PROGRESSIVE GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological determinants of PSMA expression, regulation and heterogeneity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterizing PSMA heterogeneity in prostate cancer and identifying clinically actionable tumor associated antigens in PSMA negative cases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heterogeneity of prostate-specific membrane antigen (PSMA) and PSMA-ligand uptake detection combining autoradiography and postoperative pathology in primary prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biological determinants of PSMA expression, regulation and heterogeneity in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Heterogeneity of prostate-specific membrane antigen (PSMA) and PSMA-ligand uptake detection combining autoradiography and postoperative pathology in primary prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are the preclinical assets being developed for PSMA? [synapse.patsnap.com]
- 17. PSMA-Targeting Imaging and Theranostic Agents—Current Status and Future Perspective [mdpi.com]
- 18. The Future of PSMA-Targeted Radionuclide Therapy: An Overview of Recent Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. interchim.fr [interchim.fr]
- 22. mdpi.com [mdpi.com]
- 23. Non-Invasive Evaluation of Acute Effects of Tubulin Binding Agents: A Review of Imaging Vascular Disruption in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. medchemexpress.com [medchemexpress.com]
Technical Support Center: G-202 (Mipsagargin) Off-Target Systemic Toxicity Minimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target systemic toxicity during experiments with G-202 (Mipsagargin).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vitro and in vivo experiments with G-202.
| Issue | Potential Cause | Recommended Action |
| In Vitro: High Cytotoxicity in PSMA-Negative Control Cells | 1. Compound Instability: G-202 may be degrading, leading to the release of its cytotoxic payload. 2. Off-Target Enzyme Activity: Non-specific proteases in the cell culture medium or secreted by cells may be cleaving the prodrug. 3. High Compound Concentration: The concentration of G-202 used may be too high, leading to non-specific cytotoxic effects. | 1. Verify Compound Integrity: Use freshly prepared G-202 solutions for each experiment. Assess compound stability under your specific experimental conditions using analytical methods like HPLC. 2. Use Protease Inhibitors: If non-specific cleavage is suspected, consider adding a broad-spectrum protease inhibitor cocktail to the culture medium. 3. Optimize Concentration: Perform a dose-response curve to determine the optimal concentration range with maximal therapeutic index (high efficacy in PSMA-positive cells and low toxicity in PSMA-negative cells). |
| In Vivo: Unexpected Acute Toxicity (e.g., rapid weight loss, lethargy) | 1. Formulation Issues: Poor solubility or aggregation of G-202 can lead to embolism or altered pharmacokinetics. 2. Dosing Miscalculation: Incorrect calculation of the dose for the animal model. 3. Rapid Prodrug Activation: Unintended rapid activation of G-202 in the systemic circulation. | 1. Optimize Formulation: Ensure G-202 is fully solubilized in a well-tolerated vehicle. Visually inspect the formulation for any precipitates before administration. 2. Verify Dosing: Double-check all calculations for dose, concentration, and administration volume. 3. Pharmacokinetic Analysis: Conduct a preliminary pharmacokinetic study to assess the rate of G-202 clearance and the appearance of its active metabolite. |
| In Vivo: Signs of Renal Toxicity (e.g., elevated serum creatinine (B1669602), abnormal urinalysis) | 1. On-Target, Off-Tumor Effect: PSMA can be expressed at low levels in the endothelium of normal tissues, including the kidneys. 2. Accumulation of Cytotoxic Payload: The cleaved, active form of the drug may accumulate in the kidneys. 3. Dehydration: G-202 administration or its effects may lead to dehydration, exacerbating renal stress. | 1. Monitor Renal Function: Regularly monitor serum creatinine, blood urea (B33335) nitrogen (BUN), and conduct urinalysis.[1][2] 2. Hydration: Ensure adequate hydration of the animals before, during, and after G-202 administration. In clinical settings, intravenous hydration is often administered.[3] 3. Dose Adjustment: If renal toxicity is observed, consider dose reduction or a less frequent dosing schedule. |
| In Vivo: Infusion-Related Reactions (e.g., agitation, respiratory distress) | 1. Immune Response: The formulation vehicle or the compound itself may elicit an immune response. 2. Rapid Infusion Rate: A fast infusion rate can lead to a bolus effect and increased toxicity. | 1. Pre-medication: In clinical settings, pre-medication with antihistamines and corticosteroids may be used to mitigate infusion reactions.[4] For preclinical studies, the utility of this approach would need to be evaluated. 2. Slow Infusion Rate: Administer G-202 as a slow intravenous infusion rather than a bolus injection.[3] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of G-202 and how does it relate to its off-target toxicity?
G-202, also known as Mipsagargin, is a prodrug of a thapsigargin (B1683126) analog.[5][6] Thapsigargin is a potent inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, which is essential for maintaining intracellular calcium homeostasis.[7] G-202 is designed to be activated specifically at the tumor site by Prostate-Specific Membrane Antigen (PSMA), an enzyme that is highly expressed on the surface of prostate cancer cells and the neovasculature of many solid tumors.[3] PSMA cleaves a masking peptide from G-202, releasing the active cytotoxic agent.[6]
Off-target toxicity can occur if:
-
PSMA is expressed in healthy tissues, leading to "on-target, off-tumor" toxicity.
-
The prodrug is activated by other proteases in the body.
-
The inactive prodrug itself has some level of toxicity at high concentrations.
2. What are the most commonly observed systemic toxicities of G-202 in clinical trials?
The most frequently reported treatment-related adverse events in clinical trials of G-202 have been generally mild to moderate and include:
-
Increased blood creatinine: Suggesting a potential for renal toxicity.[3]
-
Fatigue [3]
-
Nausea [3]
-
Rash [8]
-
Infusion-related reactions [8]
-
Pyrexia (fever) [8]
Quantitative Summary of Common Adverse Events (Phase I/II Clinical Trials)
| Adverse Event | Grade 1-2 Frequency | Grade 3-4 Frequency |
| Increased Blood Creatinine | 68.0% | Reversible Grade 3 acute renal failure observed in 2 patients in a Phase I study.[8] |
| Fatigue | 56.0% | Not specified |
| Nausea | 44.0% | Not specified |
| Rash | Common | One dose-limiting Grade 3 rash was observed in a Phase I study.[8] |
| Infusion-Related Reaction | Common | Grade 2 reactions have been reported.[8] |
Data compiled from Phase I and II clinical trial reports.[3][8]
3. How can I monitor for and manage renal toxicity associated with G-202?
Monitoring:
-
Baseline Assessment: Establish baseline renal function before initiating G-202 treatment by measuring serum creatinine and BUN, and performing a complete urinalysis.[1][2]
-
Regular Monitoring: Continue to monitor these parameters regularly throughout the course of the experiment. The frequency of monitoring should be based on the dosing schedule and any observed signs of toxicity.
-
eGFR Calculation: For clinical studies, calculating the estimated glomerular filtration rate (eGFR) is a key determinant of renal function.[2]
Management:
-
Hydration: Ensure subjects are well-hydrated. In clinical trials, patients often receive intravenous saline before or after G-202 infusion.[3]
-
Dose Modification: If a significant decrease in renal function is observed, consider interrupting or reducing the dose of G-202.[2]
-
Avoid Nephrotoxic Co-medications: Avoid the concurrent use of other drugs known to be harmful to the kidneys.[9]
4. What is the recommended protocol for managing infusion-related reactions?
The management of infusion-related reactions depends on their severity. The following is a general guideline based on clinical protocols for other infused agents, as specific detailed protocols for G-202 are not publicly available.
| Severity | Signs and Symptoms | Management |
| Mild (Grade 1) | Flushing, dizziness, headache, nausea, pruritus.[10] | 1. Stop the infusion immediately. 2. Administer supportive care (e.g., antihistamines). 3. Once symptoms resolve, the infusion may be resumed at a slower rate.[10][11] |
| Moderate (Grade 2) | Chest tightness, dyspnea, significant change in blood pressure or heart rate, urticaria.[10] | 1. Stop the infusion immediately. 2. Administer intravenous antihistamines and corticosteroids. 3. Provide oxygen support if needed. 4. Consider not resuming the infusion.[10] |
| Severe (Grade 3/4) | Anaphylaxis, bronchospasm, laryngeal edema, significant hypotension.[10] | 1. Permanently discontinue the infusion. 2. Initiate emergency medical procedures, including the administration of epinephrine. 3. Provide aggressive supportive care.[10][11] |
Researchers should always have a pre-approved institutional protocol for managing infusion reactions.
Experimental Protocols
1. In Vivo Assessment of G-202-Induced Renal Toxicity in a Rodent Model
Objective: To evaluate the potential for G-202 to cause renal toxicity in a murine model.
Methodology:
-
Animal Model: Use a relevant rodent strain (e.g., BALB/c or C57BL/6 mice).
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the study.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control, G-202 low dose, G-202 high dose). A typical group size is 5-10 animals.
-
Baseline Measurements: Collect baseline blood and urine samples from all animals for measurement of serum creatinine, BUN, and urinalysis.
-
G-202 Administration: Administer G-202 or vehicle control via the intended clinical route (e.g., intravenous infusion). The dosing schedule should be based on preclinical efficacy studies (e.g., on three consecutive days of a 28-day cycle).[3]
-
Monitoring:
-
Clinical Observations: Monitor animals daily for any signs of toxicity, including changes in appearance, behavior, and body weight.
-
Blood and Urine Collection: Collect blood and urine samples at predetermined time points (e.g., 24 hours, 72 hours, and 7 days after the last dose).
-
-
Endpoint Analysis:
-
Serum Chemistry: Analyze serum for creatinine and BUN levels.
-
Urinalysis: Perform a complete urinalysis, including assessment of proteinuria, hematuria, and specific gravity.
-
Histopathology: At the end of the study, euthanize the animals and collect the kidneys for histopathological examination by a board-certified veterinary pathologist.
-
-
Data Analysis: Statistically compare the data from the G-202 treated groups to the vehicle control group.
2. Dose Escalation Study Design for G-202 in a Xenograft Model
Objective: To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of G-202 in a tumor-bearing mouse model.
Methodology:
-
Animal and Tumor Model: Use immunodeficient mice (e.g., nude or SCID) bearing human tumor xenografts that express PSMA (e.g., LNCaP prostate cancer cells).
-
Study Design: Employ a standard 3+3 dose escalation design.[12][13]
-
Dose Cohorts: Start with a low, likely sub-therapeutic dose of G-202 and escalate the dose in subsequent cohorts of 3 animals.
-
G-202 Administration: Administer G-202 intravenously for a defined period (e.g., 3 consecutive days).[8]
-
Toxicity Monitoring:
-
Dose-Limiting Toxicity (DLT) Period: Define a DLT period (e.g., the first 28-day cycle).
-
DLT Criteria: Pre-define the criteria for a DLT, which may include significant weight loss (>20%), severe and persistent clinical signs of toxicity, or specific organ toxicity as determined by blood analysis or histopathology.
-
-
Dose Escalation Rules:
-
If 0/3 animals in a cohort experience a DLT, escalate to the next dose level.
-
If 1/3 animals experiences a DLT, expand the cohort to 6 animals at the same dose level.
-
If ≥2/3 or ≥2/6 animals experience a DLT, the MTD has been exceeded. The previous dose level is declared the MTD.
-
-
Efficacy Assessment: Monitor tumor volume throughout the study to assess the anti-tumor activity of G-202 at each dose level.
-
Data Analysis: Determine the MTD and identify a recommended dose for subsequent efficacy studies based on the toxicity and anti-tumor activity data.
Visualizations
Caption: G-202 activation pathway in the tumor microenvironment.
Caption: General experimental workflow for G-202 development.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. fda.gov [fda.gov]
- 3. A Phase II, Multicenter, Single-Arm Study of Mipsagargin (G-202) as a Second-Line Therapy Following Sorafenib for Adult Patients with Progressive Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Management of infusion-related reactions in cancer therapy: strategies and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mipsagargin: The Beginning—Not the End—of Thapsigargin Prodrug-Based Cancer Therapeutics [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The SarcoEndoplasmic Reticulum Calcium ATPase (SERCA) pump: a potential target for intervention in aging and skeletal muscle pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mipsagargin, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection, Monitoring, and Mitigation of Drug-Induced Nephrotoxicity: A Pragmatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccmhhealth.com [ccmhhealth.com]
- 11. themelanomanurse.org [themelanomanurse.org]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
G-202 solubility and formulation challenges
Welcome to the technical support center for G-202 (Mipsagargin). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and formulation challenges associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is G-202 and what is its mechanism of action?
A1: G-202, also known as mipsagargin, is a prodrug of a thapsigargin (B1683126) analog designed for targeted cancer therapy.[1][2][3] It consists of a cytotoxic analog of thapsigargin linked to a peptide that is specifically cleaved by prostate-specific membrane antigen (PSMA).[1][2][3][4] PSMA is highly expressed on the surface of prostate cancer cells and in the neovasculature of many solid tumors.[3][4][5] Upon cleavage by PSMA at the tumor site, the active drug is released.[1][2][4] The active component inhibits the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to a disruption of intracellular calcium homeostasis, which in turn induces apoptosis (programmed cell death) in cancer cells.[4][6][7][8]
Q2: What is the rationale behind developing G-202 as a prodrug?
A2: The active component, thapsigargin, is highly potent but also exhibits significant toxicity to normal cells, limiting its therapeutic potential as a standalone drug.[6][9][10] The prodrug strategy for G-202 was developed to improve the therapeutic index of thapsigargin.[9][10] By attaching a PSMA-specific peptide, the drug remains inactive in circulation, minimizing systemic toxicity.[3][5] The peptide mask also increases the water solubility of the compound, facilitating systemic delivery.[9][10] The prodrug is designed to be activated specifically at the tumor site where PSMA is overexpressed, thereby delivering the cytotoxic payload directly to the cancer cells and their associated vasculature.[3][4][5]
Q3: What are the main challenges in formulating G-202?
A3: While the prodrug design of G-202 enhances its water solubility compared to its active counterpart, thapsigargin, challenges may still arise due to the inherent hydrophobicity of the core molecule.[9][10] Thapsigargin itself is poorly soluble in water.[9][10] Researchers may encounter issues with achieving high concentrations in aqueous buffers, potential for precipitation upon dilution of stock solutions, and maintaining long-term stability in solution.
Troubleshooting Guide
Issue 1: Poor Solubility in Aqueous Buffers
Question: I am having difficulty dissolving G-202/thapsigargin in my aqueous experimental buffer (e.g., PBS). What can I do?
Answer: This is a common issue as thapsigargin, the active component of G-202, is sparingly soluble in aqueous solutions.[11] To overcome this, it is recommended to first prepare a concentrated stock solution in an organic solvent.
Recommended Solvents for Stock Solutions:
-
Dimethyl sulfoxide (B87167) (DMSO): Thapsigargin is highly soluble in DMSO.[11][12][13][14][15]
-
Ethanol (B145695): Thapsigargin is also soluble in ethanol.[11][12][14][15]
-
Dimethyl formamide (B127407) (DMF): This is another suitable organic solvent for thapsigargin.[11]
Protocol for Preparing Aqueous Working Solutions:
-
Prepare a high-concentration stock solution of thapsigargin in 100% DMSO or ethanol.
-
For your aqueous working solution, dilute the stock solution with your buffer of choice (e.g., PBS). It is recommended to keep the final concentration of the organic solvent low (typically <1% v/v) to avoid off-target effects on cells.[12]
-
For maximal solubility in aqueous buffers, it is suggested to first dissolve thapsigargin in ethanol before diluting with the aqueous buffer.[11]
Issue 2: Precipitation of the Compound After Dilution
Question: My G-202/thapsigargin precipitates out of solution when I dilute my organic stock solution into an aqueous buffer. How can I prevent this?
Answer: Precipitation upon dilution into an aqueous phase is a common problem for hydrophobic compounds. This often occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit.
Troubleshooting Steps:
-
Decrease the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your aqueous medium.
-
Increase the Cosolvent Concentration: If experimentally permissible, slightly increasing the percentage of the organic cosolvent (e.g., DMSO, ethanol) in your final working solution can help maintain solubility. However, be mindful of potential solvent toxicity to cells.
-
Use of Excipients: Consider the use of solubilizing excipients. For poorly water-soluble drugs, excipients such as cyclodextrins or polymers can be used to improve and maintain solubility in aqueous solutions.[16][17]
Issue 3: Instability of the Compound in Solution
Question: How should I store my G-202/thapsigargin solutions, and for how long are they stable?
Answer: Proper storage is crucial to maintain the activity of the compound.
Storage Recommendations:
-
Solid Form: Store the solid (lyophilized) compound at -20°C, desiccated, and protected from light. In this form, it is stable for an extended period (e.g., 24 months or longer).[14]
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO or ethanol. It is recommended to aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.[14] These aliquots should be stored at -20°C or below.[13][14] Once prepared, stock solutions are typically stable for at least one month when stored properly.[13]
-
Aqueous Solutions: It is strongly recommended to prepare aqueous working solutions fresh on the day of use.[13] Storing thapsigargin in aqueous solutions for more than a day is not recommended due to potential degradation.[11]
Data Presentation
Table 1: Solubility of Thapsigargin in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL, 65 mg/mL, 100 mg/mL, 100 mM | [11][13][14][15] |
| Ethanol | ~30 mg/mL, 20 mg/mL, 100 mg/mL | [11][14][15] |
| Dimethyl formamide | ~30 mg/mL | [11] |
| Acetonitrile | 10 mg/mL | [12] |
| Methanol | Soluble | [12] |
| Diethyl ether | Soluble | [12] |
| Methylene chloride | Soluble | [12] |
| Aqueous Buffers | Sparingly soluble | [11] |
| 1:2 solution of Ethanol:PBS (pH 7.2) | ~0.3 mg/mL | [11] |
| Water | Insoluble | [15] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Solution
This protocol provides a general method for preparing a working solution of G-202/thapsigargin for in vitro cell-based assays.
Materials:
-
G-202 or Thapsigargin (lyophilized powder)
-
Anhydrous DMSO or 200-proof ethanol
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium or buffer (e.g., PBS)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Allow the vial of lyophilized G-202/thapsigargin to equilibrate to room temperature before opening.
-
Calculate the volume of DMSO or ethanol required to achieve the desired stock concentration (e.g., for a 1 mg vial of thapsigargin with a molecular weight of 650.8 g/mol , add 153.6 µL of DMSO to make a 10 mM stock solution).
-
Add the calculated volume of the organic solvent to the vial.
-
Vortex vigorously to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath or sonication can aid in dissolution if needed.[13]
-
-
Working Solution Preparation (e.g., 10 µM):
-
Aseptically dilute the stock solution into your pre-warmed cell culture medium or buffer to achieve the final desired concentration. For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 999 µL of medium).
-
Mix thoroughly by gentle inversion or vortexing.
-
Use the working solution immediately for your experiment.
-
Visualizations
Caption: G-202 (Mipsagargin) mechanism of action.
Caption: Experimental workflow for preparing aqueous solutions.
Caption: Troubleshooting decision tree for solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. Mipsagargin, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mipsagargin | C66H100N6O27 | CID 24772106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thapsigargin—From Traditional Medicine to Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A diversity of SERCA Ca2+ pump inhibitors. | Semantic Scholar [semanticscholar.org]
- 8. What are SERCA inhibitors and how do they work? [synapse.patsnap.com]
- 9. Mipsagargin: The Beginning—Not the End—of Thapsigargin Prodrug-Based Cancer Therapeutics | MDPI [mdpi.com]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. interchim.fr [interchim.fr]
- 14. Thapsigargin | Cell Signaling Technology [cellsignal.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Optimizing G-202 Treatment: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental application of G-202 (mipsagargin). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed protocols to enhance treatment efficacy in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for G-202?
A1: G-202 is a prodrug of a thapsigargin (B1683126) analog. Its therapeutic activity is initiated by the enzymatic cleavage of a masking peptide by Prostate-Specific Membrane Antigen (PSMA), which is highly expressed on the surface of many cancer cells and tumor neovasculature.[1][2][3] Once activated, the cytotoxic agent, 12ADT-Asp, potently and irreversibly inhibits the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[2][4] This inhibition disrupts intracellular calcium homeostasis, leading to a sustained increase in cytosolic calcium levels, which in turn triggers the unfolded protein response and ultimately induces apoptosis (programmed cell death).
Q2: How do I select the appropriate cell lines for my G-202 experiments?
A2: The efficacy of G-202 is dependent on the expression of PSMA. Therefore, it is crucial to use both PSMA-positive and PSMA-negative cell lines to validate the targeted effect of the drug.
-
PSMA-Positive Cell Lines: LNCaP and C4-2 (prostate cancer) are well-established PSMA-expressing cell lines. Engineered cell lines, such as HEK293 cells stably transfected with human PSMA, can also be used.
-
PSMA-Negative/Low-Expressing Cell Lines: PC-3 and TSU cells (prostate cancer) are commonly used as negative controls due to their lack of or very low PSMA expression.
It is recommended to verify PSMA expression levels in your chosen cell lines using techniques such as Western blot, flow cytometry, or immunohistochemistry prior to initiating G-202 treatment studies.
Q3: What are the recommended starting concentrations for in vitro studies?
A3: The optimal concentration of G-202 will vary depending on the cell line and experimental conditions. Based on available data, a dose-response experiment is recommended to determine the half-maximal inhibitory concentration (IC50) for your specific model. As a starting point, consider the following:
-
For PSMA-positive cells (e.g., LNCaP), concentrations in the nanomolar to low micromolar range are expected to be effective.
-
For PSMA-negative cells (e.g., TSU), a significantly higher concentration is required to observe a cytotoxic effect, demonstrating the PSMA-dependent activation of G-202. For instance, one study reported an IC50 of 5351 nM for LNCaP cells versus 191 nM for the active drug against TSU cells, highlighting a 57-fold difference in potency due to PSMA expression.
A typical dose-response study might include concentrations ranging from 1 nM to 10 µM.
Q4: What is a typical treatment schedule for in vivo xenograft studies?
A4: Preclinical studies in mouse xenograft models have demonstrated that a multi-day treatment regimen can be effective. A commonly reported schedule is intravenous administration for three consecutive days. For example, a study using LNCaP xenografts showed that G-202 administered at 56 mg/kg/day for three consecutive days resulted in approximately 50% tumor regression over a 30-day period. It is important to note that extended treatment periods of 5 or 10 days did not show increased efficacy compared to the 3-day regimen in some preclinical models.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant difference in cytotoxicity between PSMA-positive and PSMA-negative cells. | 1. Incorrect PSMA status of cell lines. 2. Insufficient incubation time for prodrug activation. 3. G-202 degradation. | 1. Verify PSMA expression levels using a reliable method (e.g., Western blot, flow cytometry). 2. Extend the incubation period to allow for sufficient PSMA-mediated cleavage of the prodrug. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. 3. Ensure proper storage and handling of the G-202 compound to prevent degradation. Prepare fresh solutions for each experiment. |
| High variability in tumor regression in in vivo studies. | 1. Heterogeneous PSMA expression within the tumor. 2. Inconsistent drug administration. 3. Differences in initial tumor volume. | 1. Analyze PSMA expression in tumor tissue post-study to assess heterogeneity. Consider using cell lines with stable and high PSMA expression. 2. Ensure accurate and consistent intravenous injection technique. 3. Randomize animals into treatment groups based on initial tumor volume to ensure an even distribution. |
| Unexpected toxicity in animal models. | 1. Off-target effects at high doses. 2. Animal strain sensitivity. | 1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. 2. Consult literature for any known sensitivities of the chosen animal strain to thapsigargin-based compounds. |
Data Presentation
Table 1: In Vitro Cytotoxicity of G-202
| Cell Line | PSMA Status | IC50 (nM) |
| LNCaP | Positive | 5351 |
| TSU | Negative | 191 (for active drug) |
Table 2: In Vivo Efficacy of G-202 in LNCaP Xenograft Model
| Treatment Schedule | Dose | Outcome |
| 3 consecutive days | 56 mg/kg/day | ~50% tumor regression over 30 days |
| 2 daily injections for 49 days | 56 mg/kg/dose | >50% tumor regression |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
G-202 Treatment: Prepare a serial dilution of G-202 in complete culture medium. Remove the old medium from the wells and add 100 µL of the G-202 dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.
Protocol 2: In Vivo Xenograft Tumor Model
-
Cell Preparation: Harvest PSMA-positive cancer cells (e.g., LNCaP) and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a volume of approximately 100-150 mm^3, randomize the mice into treatment and control groups.
-
G-202 Administration: Administer G-202 intravenously (e.g., via tail vein injection) according to the desired schedule (e.g., 56 mg/kg for 3 consecutive days). The control group should receive vehicle injections.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for PSMA and apoptosis markers).
Protocol 3: Intracellular Calcium Release Assay
-
Cell Seeding: Seed cells on glass-bottom dishes suitable for fluorescence microscopy and allow them to adhere overnight.
-
Dye Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Acquire baseline fluorescence intensity measurements using a fluorescence microscope equipped with a live-cell imaging chamber.
-
G-202 Addition: Add G-202 to the imaging chamber at the desired concentration.
-
Time-Lapse Imaging: Immediately begin time-lapse imaging to record the changes in intracellular calcium concentration over time.
-
Data Analysis: Quantify the fluorescence intensity changes in individual cells to determine the kinetics of calcium release upon G-202 treatment.
Mandatory Visualizations
Caption: G-202 Signaling Pathway.
Caption: Experimental Workflow for G-202.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Mipsagargin, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mipsagargin: The Beginning—Not the End—of Thapsigargin Prodrug-Based Cancer Therapeutics | MDPI [mdpi.com]
Validation & Comparative
G-202 vs. Thapsigargin: A Comparative Analysis of Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic profiles of G-202 (Mipsagargin) and its parent compound, thapsigargin (B1683126). The information presented is collated from preclinical studies to assist researchers in understanding the key differences in their mechanisms of action and cytotoxic effects.
Introduction
Thapsigargin is a potent inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, leading to disruption of intracellular calcium homeostasis, endoplasmic reticulum (ER) stress, and ultimately, apoptosis.[1][2][3] While effective at inducing cell death in a variety of cancer cell lines, its clinical utility is hampered by its high, non-specific toxicity.[1] G-202, a thapsigargin-based prodrug, was developed to address this limitation by targeting the cytotoxic payload to the tumor microenvironment.[1] G-202 is specifically activated by prostate-specific membrane antigen (PSMA), an enzyme highly expressed in the neovasculature of most solid tumors.[4]
Mechanism of Action: A Tale of Two Activation Strategies
The fundamental difference between G-202 and thapsigargin lies in their activation. Thapsigargin is constitutively active, exerting its cytotoxic effects on any cell it enters. In contrast, G-202 is a prodrug that requires enzymatic cleavage by PSMA to release its active cytotoxic analog of thapsigargin.[4] This targeted activation is designed to concentrate the cytotoxic effect within the tumor, thereby sparing normal tissues and widening the therapeutic window.
The signaling pathway for thapsigargin-induced apoptosis is well-characterized and is the ultimate mechanism of action for G-202's active form. Inhibition of the SERCA pump by thapsigargin leads to the depletion of ER calcium stores and a subsequent influx of extracellular calcium. This disruption in calcium homeostasis triggers the Unfolded Protein Response (UPR), a cellular stress response. Prolonged UPR activation initiates a signaling cascade that culminates in apoptosis, often involving the upregulation of Death Receptor 5 (DR5) and the activation of caspase-8.[1][5]
Comparative Cytotoxicity Data
The targeted nature of G-202 results in a significantly different cytotoxicity profile compared to thapsigargin, particularly between cells that express PSMA and those that do not.
| Compound | Cell Line | PSMA Status | IC50 (nM) |
| G-202 | LNCaP | Positive | 53.5 |
| G-202 | TSU | Negative | 5351 |
| Thapsigargin | PC3 | Not specified | ~10-100 |
Data for G-202 from a clonal survival assay after 72 hours of exposure. Data for Thapsigargin is an approximate range from various studies.
As demonstrated in the table, G-202 exhibits significantly greater potency against PSMA-positive LNCaP cells compared to PSMA-negative TSU cells. One study found G-202 to be approximately 60-fold more toxic to PSMA-positive cells in vitro.[4] It has also been noted that the active cleavage product of G-202 and thapsigargin are nearly equipotent in their ability to inhibit the SERCA pump.[6] Another study mentioned that the IC50 value of the G-202 cleavage product on LNCaP cells is roughly twice that of thapsigargin, suggesting a very similar level of intrinsic cytotoxicity once activated.[6]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of G-202 and thapsigargin are provided below.
Cell Viability and Cytotoxicity Assays
1. Cell Counting Kit-8 (CCK-8) Assay
This colorimetric assay is used to determine the number of viable cells in cell proliferation and cytotoxicity assays.
-
Cell Seeding: Seed cells (e.g., PC3 prostate cancer cells) in a 96-well plate at a density of 1x10^4 cells/well.
-
Compound Incubation: Incubate the cells with varying concentrations of the test compound (e.g., thapsigargin at 0, 1, 10, and 100 nM) for specified time periods (e.g., 12, 24, and 48 hours) at 37°C.[7]
-
Reagent Addition: Add 10 µl of CCK-8 reagent to each well.[7]
-
Incubation: Incubate the plate for 4 hours at 37°C.[7]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The amount of formazan (B1609692) dye generated by cellular dehydrogenases is directly proportional to the number of living cells.[7]
2. MTT Assay
Similar to the CCK-8 assay, the MTT assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Prepare cells and test compounds in 96-well plates.
-
Compound Incubation: Incubate for the desired period of exposure.
-
Reagent Addition: Add MTT solution to a final concentration of 0.45 mg/ml.
-
Incubation: Incubate for 1 to 4 hours at 37°C.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Mix to ensure complete solubilization and read the absorbance on a plate reader.
Apoptosis Assays
1. Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture cells with different concentrations of the test compound for the desired duration.
-
Cell Harvesting: Harvest the cells and resuspend them in 1x Binding Buffer.
-
Staining: Incubate the cells with Annexin V-FITC and PI.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
2. Hoechst 33258 Staining
This fluorescence microscopy-based assay detects changes in nuclear morphology characteristic of apoptosis.
-
Cell Treatment and Staining: Treat cells with the compound of interest and then stain with Hoechst 33258 dye.
-
Microscopy: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
Conclusion
G-202 represents a significant advancement over thapsigargin by incorporating a targeted delivery system that leverages the enzymatic activity of PSMA in the tumor microenvironment. This approach has been shown to dramatically increase the therapeutic index of the thapsigargin payload in preclinical models, offering a promising strategy for the treatment of solid tumors. While the intrinsic cytotoxicity of the activated G-202 analog is comparable to that of thapsigargin, its targeted activation mechanism provides a crucial safety advantage, potentially translating to improved clinical outcomes. Further research and clinical trials will continue to elucidate the full potential of this targeted pro-drug approach.
References
- 1. mdpi.com [mdpi.com]
- 2. Thapsigargin induces a calmodulin/calcineurin-dependent apoptotic cascade responsible for the death of prostatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thapsigargin induces apoptosis in adrenocortical carcinoma by activating endoplasmic reticulum stress and the JNK signaling pathway: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering a Prostate-Specific Membrane Antigen–Activated Tumor Endothelial Cell Prodrug for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell death induced by the ER stressor thapsigargin involves death receptor 5, a non-autophagic function of MAP1LC3B, and distinct contributions from unfolded protein response components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting thapsigargin towards tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thapsigargin induces apoptosis of prostate cancer through cofilin-1 and paxillin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of G-202 and Other PSMA-Targeting Agents for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Prostate-Specific Membrane Antigen (PSMA) has emerged as a highly promising target for the diagnosis and treatment of prostate cancer and other solid tumors due to its significant overexpression on the surface of malignant cells. This has led to the development of a diverse array of PSMA-targeting therapeutic agents. This guide provides a detailed comparison of G-202 (mipsagargin), a novel PSMA-activated prodrug, with other major classes of PSMA-targeting agents, including radioligand therapies, antibody-drug conjugates (ADCs), and chimeric antigen receptor (CAR) T-cell therapies. The information is intended to be an objective resource for researchers, scientists, and drug development professionals.
Mechanism of Action
The therapeutic strategies targeting PSMA are diverse, each employing a unique mechanism to induce cancer cell death.
G-202 (Mipsagargin): G-202 is a prodrug of a thapsigargin (B1683126) analog.[1] Thapsigargin is a potent inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[2] In its prodrug form, the cytotoxic activity of the thapsigargin analog is masked by a peptide that is specifically cleaved by the enzymatic activity of PSMA.[1] This cleavage occurs in the tumor microenvironment where PSMA is expressed, releasing the active drug. The inhibition of the SERCA pump disrupts cellular calcium homeostasis, leading to endoplasmic reticulum stress and ultimately apoptosis (programmed cell death).[3]
Radioligand Therapy (RLT): PSMA-targeted radioligand therapies, such as Lutetium-177 (¹⁷⁷Lu)-PSMA-617 and Actinium-225 (²²⁵Ac)-PSMA-617, consist of a small molecule that binds to PSMA, linked to a radioactive isotope.[4] Upon binding to PSMA on cancer cells, the radioisotope delivers localized radiation, causing DNA damage and subsequent cell death. ¹⁷⁷Lu is a beta-emitter, while ²²⁵Ac is an alpha-emitter, with alpha particles having a shorter range and higher energy, potentially leading to more potent cell killing.
Antibody-Drug Conjugates (ADCs): PSMA-targeting ADCs, such as ARX517, are comprised of a monoclonal antibody that specifically binds to PSMA, a cytotoxic payload, and a linker that connects the two. After the antibody binds to PSMA, the ADC is internalized by the cancer cell. Inside the cell, the linker is cleaved, releasing the potent cytotoxic agent, which then exerts its cell-killing effect, often by disrupting microtubules or damaging DNA.
CAR T-Cell Therapy: PSMA-targeted CAR T-cell therapy involves genetically engineering a patient's own T-cells to express a chimeric antigen receptor (CAR) that recognizes and binds to PSMA on cancer cells. These engineered T-cells are then infused back into the patient, where they can identify and kill PSMA-expressing tumor cells. Some advanced forms of PSMA CAR T-cells are "armored" to resist the immunosuppressive tumor microenvironment, for instance, by co-expressing a dominant-negative TGF-β receptor.
Signaling and Activation Pathways
The following diagrams illustrate the distinct mechanisms of action for each class of PSMA-targeting agent.
References
- 1. Mipsagargin, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase II, Multicenter, Single-Arm Study of Mipsagargin (G-202) as a Second-Line Therapy Following Sorafenib for Adult Patients with Progressive Advanced Hepatocellular Carcinoma [mdpi.com]
- 3. Mipsagargin, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TheraP: A randomised phase II trial of 177Lu-PSMA-617 (LuPSMA) theranostic versus cabazitaxel in metastatic castration resistant prostate cancer (mCRPC) progressing after docetaxel: Initial results (ANZUP protocol 1603) - UROONCO Prostate Cancer [prostate.uroonco.uroweb.org]
G-202 Demonstrates Promise in Sorafenib-Resistant Hepatocellular Carcinoma
For researchers, scientists, and drug development professionals, G-202 (mipsagargin), a novel prodrug, has shown notable efficacy in clinical settings for patients with sorafenib-resistant hepatocellular carcinoma (HCC). While direct preclinical comparative studies in sorafenib-resistant models are limited, clinical data suggests G-202 offers a unique mechanism of action and a potential new therapeutic avenue for this challenging patient population.
G-202 is a first-in-class prodrug of thapsigargin (B1683126), a potent inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[1][2][3] Its innovative design allows for targeted delivery to the tumor microenvironment. G-202 is activated by prostate-specific membrane antigen (PSMA), an enzyme highly expressed in the vasculature of most solid tumors, including HCC, but not in normal liver vasculature.[2][3][4] This targeted activation leads to the disruption of tumor blood flow and induces apoptosis in cancer cells.[2][3]
A phase II clinical trial evaluating G-202 as a second-line therapy for patients with advanced HCC who had progressed on sorafenib (B1663141) demonstrated encouraging results. The study reported a median time to progression of 134 days and a median overall survival of 205 days.[4] Notably, 63.2% of evaluable patients achieved stable disease.[4] Furthermore, dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) revealed a significant reduction in tumor blood flow in patients treated with G-202, confirming its mechanism of action.[3][4]
Comparative Landscape: G-202 and Other Second-Line Therapies
While direct preclinical comparisons are not available, a look at the clinical and preclinical data for other approved second-line agents for sorafenib-resistant HCC, such as regorafenib (B1684635) and lenvatinib, provides context for the potential of G-202.
| Parameter | G-202 (Mipsagargin) - Clinical Data | Regorafenib - Preclinical/Clinical Data | Lenvatinib - Clinical Data |
| Mechanism of Action | SERCA pump inhibitor, PSMA-activated prodrug | Multi-kinase inhibitor (VEGFR, KIT, RET, RAF-1, BRAF) | Multi-kinase inhibitor (VEGFR, FGFR, PDGFRα, KIT, RET) |
| Efficacy Endpoint (Clinical) | Median Time to Progression: 134 days[4] | Median Overall Survival: 10.6 months (vs. 7.8 months for placebo)[5] | Median Progression-Free Survival: 7.4 months (vs. 3.7 months for sorafenib in 1st line) |
| Efficacy Endpoint (Preclinical) | Data not available in sorafenib-resistant models | Significant tumor growth inhibition in 8/10 HCC-PDX models[6] | Superior objective response rate compared to sorafenib in a real-world study[7] |
| Key Signaling Pathways | Calcium homeostasis disruption, Endoplasmic Reticulum stress, Apoptosis | Angiogenesis (VEGFR), Cell proliferation (RAF/MEK/ERK) | Angiogenesis (VEGFR, FGFR), Cell proliferation |
Experimental Protocols and Methodologies
As no direct comparative preclinical studies for G-202 are available, this section details the methodologies from the Phase II clinical trial of G-202 and representative preclinical studies of alternative agents.
G-202 (Mipsagargin) Phase II Clinical Trial Protocol
-
Study Design: A multicenter, single-arm, open-label Phase II study was conducted to assess the efficacy and safety of mipsagargin (B1649290) in adult patients with progressive advanced HCC who had failed or were intolerant to sorafenib.[4]
-
Patient Population: Patients with histologically or cytologically confirmed HCC who had documented disease progression on or after sorafenib therapy.[4]
-
Treatment Regimen: Mipsagargin was administered intravenously on days 1, 2, and 3 of a 28-day cycle.[4]
-
Efficacy Assessment: Tumor response was evaluated using Response Evaluation Criteria in Solid Tumors (RECIST). Time to progression (TTP), progression-free survival (PFS), and overall survival (OS) were monitored. Tumor blood flow was assessed by DCE-MRI.[3][4]
Representative Preclinical Study Protocol for Regorafenib in HCC Xenograft Models
-
Animal Models: Patient-derived HCC xenograft (HCC-PDX) models were established in immunocompromised mice.[6]
-
Treatment Regimen: Regorafenib was administered orally once daily at a dose of 10 mg/kg.[6]
-
Efficacy Assessment: Tumor growth inhibition was measured by tumor volume over time. Changes in protein expression in tumor lysates were analyzed by bead-based multiplex western blotting to assess the impact on signaling pathways.[6]
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct signaling pathways targeted by G-202 and a representative multi-kinase inhibitor.
Caption: G-202 is activated by PSMA, releasing thapsigargin which inhibits the SERCA pump, leading to increased cytosolic calcium, ER stress, and apoptosis.
Caption: Multi-kinase inhibitors block receptor tyrosine kinases and downstream pathways like RAF/MEK/ERK to inhibit cell proliferation and angiogenesis.
Conclusion
G-202 presents a distinct and targeted approach for the treatment of sorafenib-resistant HCC. Its unique mechanism of action, centered on the disruption of calcium homeostasis and tumor vasculature, offers a potential advantage in a landscape currently dominated by multi-kinase inhibitors. While further direct comparative preclinical and clinical studies are needed to fully elucidate its position relative to other second-line therapies, the existing clinical data for G-202 underscores its promise as a valuable future option for patients with advanced hepatocellular carcinoma who have progressed on sorafenib.
References
- 1. Thapsigargin and its prodrug derivatives: exploring novel approaches for targeted cancer therapy through calcium signaling disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. onclive.com [onclive.com]
- 4. A Phase II, Multicenter, Single-Arm Study of Mipsagargin (G-202) as a Second-Line Therapy Following Sorafenib for Adult Patients with Progressive Advanced Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experience with regorafenib in the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
Validating PSMA as a Predictive Biomarker for G-202: A Comparative Guide
This guide provides a comprehensive comparison of experimental data to evaluate Prostate-Specific Membrane Antigen (PSMA) as a predictive biomarker for the investigational anticancer agent G-202 (mipsagargin). It is intended for researchers, scientists, and drug development professionals interested in targeted cancer therapies and biomarker validation.
Introduction to G-202 and the PSMA Biomarker Hypothesis
G-202, also known as mipsagargin, is a first-in-class prodrug designed for targeted cancer therapy.[1][2] It consists of a potent cytotoxin, a thapsigargin (B1683126) analog (12ADT), linked to a peptide that is specifically cleaved and activated by the enzymatic activity of Prostate-Specific Membrane Antigen (PSMA).[3][4][5][6] PSMA is a transmembrane protein highly expressed on the surface of prostate cancer cells and, crucially, in the tumor-associated neovasculature of a wide variety of solid tumors, including hepatocellular carcinoma (HCC) and glioblastoma (GBM).[7][8][9][10] Its expression in normal vasculature is minimal, making it an attractive target for delivering potent therapies directly to the tumor microenvironment while sparing healthy tissue.[8][9]
The central hypothesis is that the efficacy of G-202 is dependent on the presence and activity of PSMA at the tumor site. Therefore, PSMA expression levels could serve as a predictive biomarker to select patients most likely to respond to G-202 treatment. This guide examines the preclinical and clinical evidence supporting this hypothesis.
Mechanism of Action: PSMA-Mediated SERCA Inhibition
The therapeutic strategy of G-202 is based on a targeted activation mechanism leading to cancer cell death.
-
Targeting and Activation : The inactive G-202 prodrug circulates systemically. In the tumor microenvironment, the glutamate (B1630785) carboxypeptidase II activity of PSMA on tumor endothelial cells cleaves the masking peptide from G-202.[2][5]
-
Cytotoxin Release : This cleavage releases the active drug, a thapsigargin analog, directly at the tumor site.[2]
-
SERCA Pump Inhibition : The active drug is a potent inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, a critical protein for maintaining intracellular calcium homeostasis.[6][11]
-
Apoptosis Induction : Inhibition of the SERCA pump leads to a sustained increase in cytosolic calcium levels and depletion of ER calcium stores, triggering the unfolded protein response and ultimately leading to programmed cell death (apoptosis).[11]
This targeted approach allows for the delivery of a highly potent cytotoxin that would otherwise be too toxic for systemic administration.
Preclinical Validation: PSMA-Dependent Cytotoxicity
In vitro and in vivo preclinical studies have provided the foundational evidence for G-202's PSMA-dependent activity.
In Vitro Data
The cytotoxicity of G-202 was evaluated against cancer cell lines with differential PSMA expression. As shown in the table below, G-202 was significantly more potent against the PSMA-producing LNCaP prostate cancer cell line compared to the PSMA-nonproducing TSU bladder cancer cell line.
| Compound | Cell Line | PSMA Status | IC50 (nM) | Fold Difference |
| G-202 (Mipsagargin) | LNCaP | Positive | 191 | ~57x more potent in PSMA+ |
| TSU | Negative | 5351 |
Data sourced from MedchemExpress, citing Denmeade et al.[3][4]
This 57-fold difference in potency strongly suggests that PSMA expression is critical for the activation and cytotoxic effects of G-202.[3]
In Vivo Data
In animal models using human cancer xenografts, G-202 demonstrated significant anti-tumor activity at doses that were well-tolerated. Treatment with G-202 led to substantial tumor regression in various models, including prostate, breast, renal, and bladder cancer xenografts.[4][12][13] For instance, in a prostate cancer xenograft model (LNCaP), a three-day course of G-202 (56 mg/kg/day) resulted in an average tumor regression of approximately 50% over a 30-day period.[3] These studies confirm that the PSMA-activated prodrug strategy is effective in a complex biological system.
Clinical Evaluation of G-202
G-202 has been evaluated in Phase I and Phase II clinical trials for patients with advanced solid tumors, including hepatocellular carcinoma (HCC) and glioblastoma (GBM). A primary goal of these studies was to assess the safety and efficacy of G-202 and to explore the correlation between PSMA expression and clinical outcomes.
Hepatocellular Carcinoma (HCC) - Phase II Study (NCT01777594)
This single-arm study enrolled patients with advanced HCC who had progressed on or were intolerant to sorafenib, the then-standard of care.[5] PSMA is known to be expressed in the vasculature of approximately 95% of HCC tumors.[5]
Efficacy Results (Overall Cohort): While the study did not show an objective response, a majority of patients experienced disease stabilization.[5]
| Efficacy Endpoint | Result |
| Objective Response Rate | 0% |
| Best Response of Stable Disease | 63.2% (12 of 19 evaluable patients) |
| Median Time to Progression (TTP) | 134.0 days |
| Median Progression-Free Survival (PFS) | 129.0 days |
| Median Overall Survival (OS) | 205.0 days |
Data from Mahalingam et al., Cancers (Basel), 2019.[5]
Although PSMA expression was a key part of the rationale, detailed correlational data directly linking patient PSMA levels to these specific outcomes have not been extensively published. However, the prolonged disease stabilization in a post-sorafenib population was considered a promising signal.[5]
Glioblastoma (GBM) - Phase II Study (NCT02876003)
This study was designed to evaluate the efficacy and safety of G-202 in patients with PSMA-positive recurrent or progressive glioblastoma.[14][15] PSMA expression is found in the neovasculature of a high percentage of glioblastomas and has been investigated as a prognostic marker.[8][9][10][16][17] The primary outcome measure for this trial was 6-month progression-free survival.[15] The trial was ultimately withdrawn prior to completion, and detailed efficacy results correlating PSMA expression with patient outcomes are not available.
Comparison with Alternative Therapies
To contextualize the potential role of G-202, it is useful to compare it with established second-line therapies for HCC and recurrent GBM.
| Indication | G-202 (Mipsagargin) | Standard Second-Line Alternatives |
| Advanced HCC (post-sorafenib) | Mechanism: PSMA-activated SERCA inhibitor. Reported Outcome: Median OS of 205.0 days (~6.7 months).[5] | Regorafenib, Cabozantinib, Ramucirumab: Multi-kinase inhibitors targeting pathways like VEGF, MET, etc. Reported Outcomes: Median OS typically ranges from 8.5 to 10.6 months. |
| Recurrent Glioblastoma | Mechanism: PSMA-activated SERCA inhibitor. Reported Outcome: Clinical trial data unavailable. | Lomustine (nitrosourea), Bevacizumab (anti-VEGF), Temozolomide (re-challenge): Chemotherapy and anti-angiogenic agents. Reported Outcomes: Generally modest, with 6-month progression-free survival rates around 20-30%. |
G-202's unique mechanism offers a novel approach, particularly for tumors that are resistant to kinase inhibitors or standard chemotherapy. Its efficacy, being hypothetically tied to PSMA expression rather than common resistance pathways, presents a distinct therapeutic strategy.
Key Experimental Protocols
Detailed methodologies are crucial for the evaluation and replication of scientific findings. Below are summaries of the likely protocols used in the preclinical validation of G-202.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Plating: Cancer cells (e.g., PSMA-positive LNCaP and PSMA-negative TSU) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of G-202 or control compounds and incubated for a specified period (e.g., 72 hours).[4]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 1-4 hours. Metabolically active cells convert the yellow MTT into purple formazan (B1609692) crystals.[18][19][20]
-
Solubilization: A solubilization solution (e.g., SDS in DMF/acetic acid) is added to dissolve the formazan crystals.[18]
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at approximately 570 nm.[18][19]
-
Analysis: Absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 (the concentration of drug that inhibits cell growth by 50%) is determined.
Immunohistochemistry (IHC) for PSMA Expression
This technique is used to visualize the presence and location of PSMA protein in tumor tissue.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the PSMA antigen (e.g., using Cell Conditioning 1).[21]
-
Antibody Incubation: The tissue sections are incubated with a primary antibody specific to PSMA (e.g., clone EP192 or 3E6).[9][21]
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogen substrate (e.g., DAB) that produces a colored precipitate at the antigen site.[21]
-
Counterstaining & Mounting: Sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei, then dehydrated and mounted for microscopic examination.
-
Scoring: PSMA expression, particularly in the tumor vasculature, is evaluated and often scored based on intensity (e.g., 0 to 3+) and the percentage of positive cells or vessels.[21]
Conclusion
The validation of PSMA as a predictive biomarker for G-202 is supported by strong preclinical evidence. In vitro studies demonstrate a clear differential in cytotoxicity based on cellular PSMA expression.[3][4] The fundamental mechanism of action, involving PSMA-specific cleavage of a prodrug to release a potent SERCA pump inhibitor, provides a robust biological rationale for this biomarker-driven approach.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Mipsagargin, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Engineering a Prostate-Specific Membrane Antigen–Activated Tumor Endothelial Cell Prodrug for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase II, Multicenter, Single-Arm Study of Mipsagargin (G-202) as a Second-Line Therapy Following Sorafenib for Adult Patients with Progressive Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mipsagargin: The Beginning—Not the End—of Thapsigargin Prodrug-Based Cancer Therapeutics [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PSMA Expression in 122 Treatment Naive Glioma Patients Related to Tumor Metabolism in 11C-Methionine PET and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdmrp.health.mil [cdmrp.health.mil]
- 12. Engineering a prostate-specific membrane antigen-activated tumor endothelial cell prodrug for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Efficacy and Safety of G-202 in PSMA-Positive Glioblastoma [clin.larvol.com]
- 16. Frontiers | PSMA Expression in Glioblastoma as a Basis for Theranostic Approaches: A Retrospective, Correlational Panel Study Including Immunohistochemistry, Clinical Parameters and PET Imaging [frontiersin.org]
- 17. PSMA Expression in Glioblastoma as a Basis for Theranostic Approaches: A Retrospective, Correlational Panel Study Including Immunohistochemistry, Clinical Parameters and PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Histology and PSMA Expression on Immunohistochemistry in High-Risk Prostate Cancer Patients: Comparison with 68Ga-PSMA PET/CT Features in Primary Staging - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Anticancer Agent 202
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent compounds like Anticancer Agent 202 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
The primary line of defense against exposure to cytotoxic agents is the correct and consistent use of Personal Protective Equipment (PPE).[1][2] All personnel handling this compound must be trained in the proper selection and use of PPE.[3]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Double gloving with chemotherapy-tested nitrile gloves is recommended.[4][5] Gloves should be powder-free and comply with ASTM standard D-6978.[4] Change gloves regularly and immediately if contaminated or punctured.[4] |
| Body Protection | Gowns | Disposable, lint-free gowns made of low-permeability fabric with long sleeves and tight-fitting cuffs are required.[4] Gowns should fasten in the back.[4] Polyethylene-coated polypropylene (B1209903) or other laminate materials offer the best protection.[5] |
| Eye and Face Protection | Goggles and Face Shield | Use chemical splash goggles or a full-face shield to protect against splashes and aerosols.[4] If using goggles, they should be worn with a fluid-resistant mask.[4] |
| Respiratory Protection | Respirator | A NIOSH-approved N95 respirator or higher is recommended, especially when there is a risk of aerosolization, such as during spill cleanup or when handling powders outside of a containment device. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn to prevent the spread of contamination.[4] |
Operational Plans for Safe Handling
A systematic approach to handling this compound is crucial to prevent contamination and exposure.
Receiving and Unpacking:
-
All personnel involved in receiving and unpacking shipments of this compound should be trained on the associated risks.[4]
-
Inspect packages for any signs of damage or leakage upon arrival.[4] In case of a damaged package, implement spill procedures immediately.[3][4]
-
Wear appropriate PPE, including one to two pairs of chemotherapy-tested gloves, when unpacking containers.[3][4]
-
Unpack the agent in a designated area with controlled access.
Preparation and Administration:
-
All manipulations of this compound should be performed within a certified biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI) to minimize aerosol generation.
-
Use closed-system drug-transfer devices (CSTDs) to reduce the risk of spills and exposure during drug preparation and administration.[5]
-
Properly label all containers with "Cytotoxic" hazard symbols and warnings.[4]
-
Prohibit eating, drinking, smoking, and applying cosmetics in areas where the agent is handled.[2]
Spill Management:
-
A written spill management plan must be readily available in all areas where this compound is handled.
-
Cytotoxic drug spill kits should be accessible and personnel trained in their use.[3]
-
In the event of a spill, immediately secure the area to prevent further contamination.[1]
-
Personnel involved in the cleanup must wear full PPE, including a respirator.[1][3]
-
Use absorbent materials from the spill kit to contain and clean up the spill.[1]
-
Decontaminate the area thoroughly according to established procedures.[1]
Disposal Plan
The disposal of this compound and all contaminated materials must adhere to strict hazardous waste regulations to protect healthcare workers and the environment.[6][7]
Waste Segregation: Chemotherapy waste is categorized into two main types: trace waste and bulk waste.[8]
-
Trace Chemotherapy Waste: Contains less than 3% of the original drug weight. This includes items like empty vials, syringes, IV bags, gloves, gowns, and other disposable materials used in preparation and administration.[8]
-
Bulk Chemotherapy Waste: Includes materials containing more than 3% of the original drug weight, such as partially full vials, syringes, IV bags, and materials used to clean up large spills.[8]
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Container | Disposal Procedure |
| Trace Contaminated Sharps | Yellow, puncture-resistant sharps container labeled "Chemo Sharps".[9] | Seal the container when full and place it in a yellow chemotherapy waste bag for incineration.[9] |
| Trace Contaminated Non-Sharps (PPE, wipes, etc.) | Yellow chemotherapy waste bags.[9] | Double-bag the waste and place it in a designated chemotherapy waste bin for incineration.[1][10] |
| Bulk Contaminated Waste (Liquids and Solids) | Black RCRA hazardous waste container.[7][8] | Label the container as hazardous waste and arrange for pickup by a certified hazardous waste disposal service. Do not mix with other chemical waste.[7] |
| Unused or Expired Agent | Original container or a designated hazardous chemical waste container. | Dispose of as bulk hazardous chemical waste through the institution's environmental health and safety department.[11] |
Experimental Workflow and Safety Procedures
The following diagram illustrates the standard workflow for handling this compound, incorporating critical safety and disposal steps.
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
References
- 1. ipservices.care [ipservices.care]
- 2. hse.gov.uk [hse.gov.uk]
- 3. www3.paho.org [www3.paho.org]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aaha.org [aaha.org]
- 6. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 7. web.uri.edu [web.uri.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. hsrm.umn.edu [hsrm.umn.edu]
- 10. Safe Handling of Oral "Cytotoxic" and "Caution" Medications [healthhub.sg]
- 11. safety.pitt.edu [safety.pitt.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
